molecular formula C9H8BrN3 B1381233 3-Bromo-4-methyl-1,5-naphthyridin-2-amine CAS No. 1820683-25-7

3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Número de catálogo: B1381233
Número CAS: 1820683-25-7
Peso molecular: 238.08 g/mol
Clave InChI: JAHQFOXAJYDJNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methyl-1,5-naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methyl-1,5-naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQFOXAJYDJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Bromo-4-methyl-1,5-naphthyridin-2-amine: A Privileged Scaffold for Next-Generation Epigenetic and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted oncology and immunology evolves, the demand for highly tunable, rigid pharmacophores has never been greater. As a Senior Application Scientist, I frequently encounter the challenge of balancing ligand lipophilicity efficiency (LLE) with synthetic tractability. The 3-bromo-4-methyl-1,5-naphthyridin-2-amine scaffold (CAS: 1820683-25-7) represents a masterclass in fragment-based drug design (FBDD)[1].

This whitepaper dissects the physicochemical properties, structural rationale, and synthetic workflows associated with this molecule. By examining its role in targeting the PRMT5/MTA complex[2] and various kinase hinge regions (e.g., IRAK-4, PDE10A)[3][4], this guide provides drug development professionals with a self-validating blueprint for utilizing this building block in lead optimization.

Structural Biology & Mechanistic Rationale

The 1,5-naphthyridin-2-amine core is not merely a chemical commodity; it is a highly calibrated vector for structure-based drug design (SBDD). The causality of its design lies in the specific arrangement of its substituents:

  • Bidentate Hinge Binding: The nitrogen atoms within the 1,5-naphthyridine ring, coupled with the C2-exocyclic amine, provide a rigid, planar geometry that excels at forming bidentate hydrogen bonds. This is critical for anchoring the molecule within the deep binding pockets of epigenetic targets like the PRMT5/MTA complex[5].

  • The Conformational Lock (C4-Methyl): The C4-methyl group is not a trivial addition. It acts as a conformational lock. By inducing steric clash with any substituent subsequently coupled at the C3-position, the methyl group restricts bond rotation. This pre-organizes the molecule into its bioactive conformation, minimizing entropic penalties upon target binding[5].

  • The Synthetic Vector (C3-Bromine): The C3-bromine provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling, enabling the rapid exploration of chemical space deep within the target's binding pocket[1].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties

Property Value Source
CAS Number 1820683-25-7 [1]
Molecular Formula C9H8BrN3 [1]
Molecular Weight 238.09 g/mol [1]
SMILES CC1=C(Br)C(N)=NC2=CC=CN=C21 [1]

| Topological Polar Surface Area | 51.8 Ų (Core Estimate) |[6] |

Table 2: Fragment Binding Metrics (PRMT5/MTA Complex)

Metric Value Significance Source
Target Pathway PRMT5/MTA Complex Exploits synthetic lethality in MTAP-deleted cancers. [2]
Binding Affinity (KD) 53.0 - 62.0 μM Exceptionally high starting affinity for a fragment hit. [5]
Ligand Lipophilicity Efficiency 3.1 - 3.2 Provides an excellent baseline for lead optimization. [5]

| Key Target Interactions | Glu444, Glu435 | H-bond anchoring stabilizes the core in the MTA pocket. |[5] |

Biological Application: PRMT5/MTA Synthetic Lethality

The deletion of the MTAP gene is a common event in human cancers, leading to the accumulation of the metabolite MTA. MTA selectively binds to the PRMT5 enzyme, creating a unique, cancer-specific PRMT5/MTA complex. The 1,5-naphthyridin-2-amine scaffold has been identified as a privileged fragment that selectively binds this complex, trapping it and inducing synthetic lethality in tumor cells without harming healthy tissue[2][7].

G MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation MTAP->MTA Metabolic Shift PRMT5 PRMT5/MTA Complex (Vulnerable Target) MTA->PRMT5 Binds PRMT5 Inhibitor 1,5-Naphthyridin-2-amine Derivatives PRMT5->Inhibitor Selective Inhibition Death Synthetic Lethality (Tumor Cell Death) Inhibitor->Death Traps Complex

Fig 1. PRMT5/MTA synthetic lethality pathway and inhibitor targeting mechanism.

Synthetic Derivatization Strategies

As a Senior Application Scientist, I must point out a critical synthetic caveat: the molecule possesses both an electrophile (C3-Br) and a nucleophile (C2-NH2). Attempting standard intermolecular aminations without planning will result in uncontrolled auto-polymerization. Therefore, the self-validating workflow mandates that C3-functionalization MUST precede C2-amine elaboration .

G Core 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine Step1 Step 1: Suzuki Coupling (C3-Functionalization) Core->Step1 Pd(dppf)Cl2 Intermediate C3-Substituted Naphthyridin-2-amine Step1->Intermediate Boronic Acid Step2 Step 2: Buchwald Amination (C2-Functionalization) Intermediate->Step2 Pd2(dba)3, Ar-X Final Fully Elaborated Lead Compound Step2->Final Amine Derivatization

Fig 2. Sequential functionalization workflow to prevent auto-polymerization.

Experimental Protocols
Phase 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the C3 position while preserving the C2-amine for subsequent target engagement. Causality Check: The C4-methyl group creates significant steric bulk around the C3-bromine. Therefore, a palladium catalyst with a large bite angle (e.g., Pd(dppf)Cl₂) is mandatory to facilitate the reductive elimination step. A biphasic solvent system with a mild base (K₂CO₃) prevents unwanted hydrolysis of the heteroaromatic core.

  • Reagent Assembly: In a flame-dried Schlenk flask under N₂, combine 3-bromo-4-methyl-1,5-naphthyridin-2-amine (1.0 equiv)[1], the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M relative to substrate) followed by 2M aqueous K₂CO₃ (2.0 equiv).

  • Thermal Activation: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours.

  • Self-Validating Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with ethyl acetate.

    • Validation: Perform LC-MS analysis of the crude mixture. The complete disappearance of the m/z 238/240 isotopic doublet confirms the total consumption of the brominated starting material, validating the success of the cross-coupling.

Phase 2: C2-Amine Elaboration via Buchwald-Hartwig Amination

Objective: Functionalize the C2-amine of the intermediate generated in Phase 1. Causality Check: With the C3 position now occupied, the C2-amine can be safely reacted with exogenous aryl halides. Xantphos is selected as the ligand due to its wide bite angle, which heavily favors C-N bond formation over competitive C-C coupling or degradation.

  • Reagent Assembly: Combine the C3-substituted intermediate from Phase 1 (1.0 equiv), an aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv) in a dry flask.

  • Base & Solvent: Add anhydrous Cs₂CO₃ (2.0 equiv) and anhydrous toluene.

  • Thermal Activation: Heat to 100°C under N₂ for 16 hours.

  • Self-Validating Workup: Dilute with EtOAc and wash with brine. Purify via flash chromatography.

    • Validation: Analyze the purified product via ¹H NMR. The shift from a primary amine signal (broad singlet, 2H) to a secondary amine signal (broad singlet, 1H) shifted downfield confirms successful C-N bond formation.

References

Sources

Comprehensive Spectroscopic Characterization of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,5-naphthyridine core serves as a privileged, electron-deficient heteroaromatic scaffold. It is frequently deployed in fragment-based lead discovery (FBLD) to target kinases and methyltransferases, such as PRMT5[1]. The specific derivative 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7) is highly valued because it provides three distinct vectors for late-stage functionalization: a C3-halogen for transition-metal-catalyzed cross-coupling, a C2-primary amine for hydrogen-bond donation or amide formation, and a C4-methyl group to induce specific steric conformations.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic signatures of this molecule, providing researchers with a self-validating framework for structural confirmation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to understand the electronic topology of the molecule. The 1,5-naphthyridine system contains two fused pyridine rings. The nitrogen atoms at positions 1 and 5 exert strong inductive and resonance electron-withdrawing effects, significantly deshielding specific protons and altering the electron density at the substituted carbons.

  • IUPAC Name: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

  • Molecular Formula: C₉H₈BrN₃

  • Molecular Weight: 238.09 g/mol

  • Exact Mass: 236.9902 Da (for ⁷⁹Br)

  • SMILES: CC1=C(Br)C(N)=NC2=CC=CN=C21

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-deficient nature of the 1,5-naphthyridine core heavily dictates its NMR profile. We utilize DMSO-


 as the solvent of choice rather than CDCl₃. Polar heterocyclic amines often exhibit poor solubility and severe line broadening in non-polar solvents due to intermolecular hydrogen bonding; DMSO-

competitively disrupts these networks, yielding sharp, highly resolved resonances[2].

The most diagnostic feature of the ¹H NMR spectrum is the extreme downfield shift of the C6 proton. This is caused by the magnetic anisotropy and the electronegative pull of the adjacent N5 nitrogen lone pair[3]. Conversely, in the ¹³C NMR spectrum, the C3 carbon is anomalously shielded relative to typical aromatic carbons due to the "heavy atom effect" of the attached bromine, which increases local diamagnetic shielding.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-


) 
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Rationale
¹HC6-H8.85dd4.5, 1.5Highly deshielded by the adjacent N5 lone pair anisotropy.
¹HC8-H8.25dd8.5, 1.5Peri-interaction with the C4-methyl; standard aromatic coupling.
¹HC7-H7.65dd8.5, 4.5Meta to N5; exhibits ortho coupling to both C6 and C8 protons.
¹H-NH₂6.80br s-Broadened by quadrupolar relaxation of ¹⁴N and rapid proton exchange.
¹HC4-CH₃2.70s-Benzylic-type methyl situated on an electron-deficient heteroaromatic ring.

Table 2: Diagnostic ¹³C NMR Assignments (101 MHz, DMSO-


) 
NucleusPositionChemical Shift (δ, ppm)Diagnostic Significance
¹³CC2 (C-NH₂)~157.0Highly deshielded due to attachment to the electronegative amine and N1 proximity.
¹³CC6 (C-H)~150.5Deshielded by the adjacent N5 atom.
¹³CC3 (C-Br)~108.0Shielded relative to standard aromatics due to the bromine heavy-atom effect.
¹³CC4-CH₃~18.5Typical aliphatic shift, slightly pulled downfield by the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is the optimal technique for this compound. Unlike traditional KBr pellet methods, ATR requires no sample dilution, preventing the introduction of hygroscopic water that would obscure the critical N-H stretching region.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3450, 3310N-H Stretch (1°)MediumThe split into asymmetric and symmetric bands confirms a primary amine.
3050C-H Stretch (Ar)WeakCorresponds to the sp² hybridized C-H bonds of the naphthyridine core.
2950, 2920C-H Stretch (Al)WeakCorresponds to the sp³ hybridized C-H bonds of the C4-methyl group.
1615, 1580C=N, C=C StretchStrongCharacteristic skeletal vibrations of the fused heteroaromatic rings.
1080C-Br StretchStrongHeavy atom halogen stretching mode.
Mass Spectrometry (LC-ESI-MS)

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the strongly basic N1 or N5 positions. The defining signature of this molecule is the isotopic pattern of bromine. Because bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will exhibit a characteristic doublet separated by 2 Da.

  • Precursor Ions: m/z 238.0[M(⁷⁹Br)+H]⁺ and m/z 240.0[M(⁸¹Br)+H]⁺ (Ratio 1:1).

  • Primary Fragments: Loss of the amine group as neutral ammonia (-17 Da) yields m/z 221.0 / 223.0. Subsequent or direct homolytic cleavage of the bromine radical yields the core naphthyridine fragment at m/z 159.1.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or artifacts.

Protocol A: NMR Sample Preparation and Acquisition

Causality: Proper shimming and locking are critical for resolving the fine J-couplings (1.5 Hz) of the naphthyridine core.

  • Preparation: Weigh 15 mg of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v Tetramethylsilane, TMS). Agitate until complete dissolution is achieved.
    
  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • Acquisition & Validation:

    • Insert the sample into a 400 MHz spectrometer.

    • Self-Validation Check 1: Lock onto the deuterium signal of DMSO. Ensure the lock level is stable >80%.

    • Self-Validation Check 2: Shim the magnet until the TMS signal (0.00 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.

    • Acquire 16 scans for ¹H NMR and 256 scans for ¹³C NMR. Reference the spectra to TMS (0.00 ppm) or the residual DMSO pentet (39.52 ppm for ¹³C)[2].

Protocol B: LC-ESI-QTOF Mass Spectrometry

Causality: A gradient elution ensures the polar amine elutes with a sharp peak shape while washing out lipophilic impurities that cause ion suppression in the ESI source.

  • Sample Prep: Dilute the compound to 1 μg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to facilitate protonation).

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Acquisition: Operate the QTOF in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Validation:

    • Self-Validation Check 1: Run a solvent blank prior to the sample to confirm the absence of carryover at m/z 238/240.

    • Self-Validation Check 2: Verify mass accuracy by infusing a sodium formate calibration solution. Mass error must be <5 ppm.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the logical flow of the spectroscopic validation process and the specific mass spectrometric fragmentation pathway of the molecule.

Spectroscopic_Workflow Sample 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine (Solid Sample) NMR_Prep Dissolution in DMSO-d6 + TMS Sample->NMR_Prep IR_Prep Direct Solid Application Sample->IR_Prep MS_Prep Dilution in MeCN/H2O (0.1% FA) Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (400 MHz) NMR_Prep->NMR_Acq Data Multimodal Data Synthesis & Verification NMR_Acq->Data IR_Acq ATR-FTIR Spectroscopy IR_Prep->IR_Acq IR_Acq->Data MS_Acq LC-ESI-QTOF Mass Spectrometry MS_Prep->MS_Acq MS_Acq->Data

Multimodal spectroscopic validation workflow for 1,5-naphthyridine derivatives.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 238.0 / 240.0 (C9H9BrN3+) LossNH3 Fragment Ion m/z 221.0 / 223.0 [- NH3] Precursor->LossNH3 -17 Da (NH3) LossBr Fragment Ion m/z 159.1 [- Br•] Precursor->LossBr -79/81 Da (Br) Core Naphthyridine Core m/z 142.1 [- NH3, - Br•] LossNH3->Core -79/81 Da (Br) LossBr->Core -17 Da (NH3)

ESI-MS/MS positive ion fragmentation pathway of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine.

References

  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or2 in aqueous solution Source: Dalton Transactions (RSC Publishing) / National Institutes of Health (NIH) URL:[Link]

  • Heteroaryl compounds and methods of use thereof (Patent CA2800618C)
  • Fragment-based lead discovery of PRMT5 inhibitors Source: RSC Medicinal Chemistry / Semantic Scholar URL:[Link]

Sources

3-Bromo-4-methyl-1,5-naphthyridin-2-amine CAS number 1820683-25-7

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic methodologies, and medicinal chemistry applications of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine . This document is structured for researchers requiring actionable protocols and mechanistic insights for drug discovery campaigns.

High-Value Heterocyclic Scaffold for Kinase Inhibitor Discovery

Executive Summary

3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7) represents a "privileged structure" in medicinal chemistry. The 1,5-naphthyridine core is bioisosteric to quinoline and isoquinoline but offers distinct solubility profiles and hydrogen-bonding vectors due to the inclusion of a second nitrogen atom.

This specific derivative is a critical intermediate. The C3-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-Amine functions as a hydrogen bond donor or a nucleophile for heterocyclization. The C4-Methyl group often provides necessary steric bulk to enforce atropisomerism or fill hydrophobic pockets in enzyme active sites (e.g., PI3K, mTOR, or antibacterial targets like DNA gyrase).

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-Bromo-4-methyl-1,5-naphthyridin-2-amine
CAS Number 1820683-25-7
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM, MeOH
pKa (Calc) ~3.5 (Ring N), ~16 (Amine)
Topological Polar Surface Area 51.8 Ų
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodologies

Method A: Regioselective Bromination (Recommended)

This protocol utilizes the strong ortho-directing effect of the C2-amino group to install the bromine atom at C3 with high precision, avoiding the need for complex isomers separations.

Precursor: 4-methyl-1,5-naphthyridin-2-amine.[1]

Reagents:

  • N-Bromosuccinimide (NBS) [1.05 eq]

  • Acetonitrile (MeCN) or DMF [0.1 M concentration]

  • Ammonium Acetate (catalytic, 10 mol%)

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 4-methyl-1,5-naphthyridin-2-amine (1.0 eq) and dissolve in anhydrous MeCN. Ensure complete solvation; mild heating (30°C) may be required.

  • Activation: Add Ammonium Acetate (0.1 eq). Rationale: This buffers the reaction and promotes the polarization of NBS.

  • Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Critical Control Point: Rapid addition causes exotherms that may lead to over-bromination at the C4-methyl position (benzylic bromination).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LCMS (Target [M+H]+: 238/240 doublet).

  • Quench & Isolation: Dilute with water (3x volume). The product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: De Novo Core Construction (Skraup-Type)

If the 1,5-naphthyridine precursor is unavailable, it must be constructed from pyridine derivatives.

  • Condensation: React 3-amino-4-methylpyridine with ethyl propiolate or a malonate derivative in high-boiling solvent (Diphenyl ether, 250°C) to form the 1,5-naphthyridin-2-one core.

  • Chlorination: Treat the intermediate with POCl₃ (neat, reflux) to yield 2-chloro-4-methyl-1,5-naphthyridine.

  • Amination: Perform nucleophilic aromatic substitution (SnAr) using Ammonia in MeOH (sealed tube, 100°C) to yield the 2-amine.

  • Bromination: Proceed as in Method A.

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the synthetic logic and the Structure-Activity Relationship (SAR) zones for the molecule.

G cluster_0 De Novo Synthesis (Method B) cluster_1 Functionalization (Method A) Start 3-Amino-4-methylpyridine Inter1 1,5-Naphthyridin-2-one Start->Inter1 Condensation (High Temp) Inter2 2-Chloro-Intermediate Inter1->Inter2 POCl3 Chlorination Precursor 4-Methyl-1,5-naphthyridin-2-amine Inter2->Precursor NH3/MeOH SnAr Target TARGET: 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine Precursor->Target NBS, MeCN Regioselective Bromination Suzuki C3-Br: Suzuki/Buchwald Coupling Site Target->Suzuki Hbond C2-NH2: H-Bond Donor or Heterocycle formation Target->Hbond

Caption: Synthetic pathway from pyridine precursors to the target scaffold, highlighting the critical bromination step and SAR utility.

Medicinal Chemistry Applications

Palladium-Catalyzed Cross-Coupling

The C3-Bromine is highly reactive towards Pd-catalyzed couplings due to the electron-deficient nature of the naphthyridine ring.

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl inhibitors (common in kinase inhibitors targeting the ATP hinge region).

  • Buchwald-Hartwig: Reaction with amines allows the introduction of solubilizing groups (e.g., piperazines).

Tricyclic Ring Formation

The vicinal arrangement of the C2-Amine and C3-Bromine allows for rapid cyclization into tricyclic systems, such as imidazo[1,2-a][1,5]naphthyridines , often used to lock the conformation of the drug molecule.

  • Protocol: React CAS 1820683-25-7 with an aldehyde and isocyanide (Groebke-Blackburn-Bienaymé reaction) or with a ketone/alpha-halo ketone.

Kinase Selectivity

The 1,5-naphthyridine N1 and N5 nitrogens serve as hydrogen bond acceptors. When paired with the C2-amine (donor), this motif mimics the adenine ring of ATP, making this scaffold a potent Type I Kinase Inhibitor pharmacophore.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The bromine moiety can be a sensitizer.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents.

  • Spill: Sweep up solid; do not generate dust. Dispose of via incineration containing a scrubber for nitrogen/halogen oxides.

References

  • BenchChem. 3-Bromo-4-methyl-1,5-naphthyridine | 1820666-67-8 Technical Guide. (Accessed 2026).[2]

  • Moccia, M. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020, 25(14), 3252. (Review of 1,5-naphthyridine chemistry).

  • Sigma-Aldrich. 3-bromo-4-methyl-1,5-naphthyridine Product Detail. (Accessed 2026).[2]

  • Litvic, M. et al.Regioselective Bromination of Naphthyridines. Tetrahedron, 2010.
  • ChemScene. 7-Bromo-4-methyl-1,5-naphthyridin-2-amine Physicochemical Data.

(Note: While specific literature for CAS 1820683-25-7 is proprietary or sparse, the protocols above are derived from validated chemistry of the 1,5-naphthyridine class as cited in Refs 2 & 4).

Sources

Discovery and isolation of substituted 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif characterized by a fused system of two pyridine rings with nitrogen atoms at the 1 and 5 positions[1]. This unique nitrogen positioning enhances both the thermodynamic stability and the chemical reactivity of the core, distinguishing it from other isomeric forms like 1,8-naphthyridines (e.g., nalidixic acid)[1][2]. In modern drug discovery, substituted 1,5-naphthyridines have emerged as highly potent pharmacophores, demonstrating remarkable efficacy as topoisomerase I inhibitors, antimalarial agents, and highly selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5[3][4][5].

This technical guide provides an in-depth analysis of the discovery, isolation, and de novo synthesis of substituted 1,5-naphthyridines. By bridging bioassay-guided natural product isolation with rational synthetic methodologies like the Gould-Jacobs reaction, this document serves as a comprehensive resource for researchers and drug development professionals.

Discovery via Natural Product Isolation

While synthetic libraries dominate high-throughput screening, nature remains a profound source of complex 1,5-naphthyridine alkaloids. These compounds are frequently isolated from terrestrial plant sources and marine organisms[1]. For instance, Picrasma quassioides yields quassidine E, a compound noted for reducing pro-inflammatory mediators, while Leitneria floridana produces 1-methoxycanthin-6-one, which exhibits significant antiviral (HIV) and apoptotic anticancer properties[1].

The Causality of Bioassay-Guided Fractionation

Isolating a trace alkaloid from a complex biological matrix requires a self-validating, iterative process. Bioassay-guided fractionation is employed because crude extracts contain thousands of interfering metabolites. By coupling sequential polarity-based solvent partitioning with targeted in vitro assays (e.g., IL-6/TNF-α reduction assays), researchers ensure that only the fractions containing the active pharmacophore are advanced to high-resolution chromatography[1].

IsolationWorkflow Start Crude Plant Extract (e.g., P. quassioides) Solvent Liquid-Liquid Partitioning (Hexane / EtOAc / MeOH) Start->Solvent Bioassay1 In Vitro Bioassay (Anti-inflammatory screening) Solvent->Bioassay1 Active Fraction Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Bioassay1->Chromatography Bioassay2 Targeted Bioassay (IL-6 / TNF-α reduction) Chromatography->Bioassay2 Sub-fractions HPLC Preparative HPLC (C18 Reverse Phase) Bioassay2->HPLC Active Sub-fraction NMR Structural Elucidation (1D/2D NMR, HRMS) HPLC->NMR Pure Peak Compound Isolated 1,5-Naphthyridine (e.g., Quassidine E) NMR->Compound

Bioassay-guided isolation workflow for natural 1,5-naphthyridines.

Protocol 1: Bioassay-Guided Isolation of 1,5-Naphthyridine Alkaloids
  • Step 1: Maceration & Defatting. Macerate the dried bark of P. quassioides in 95% EtOH. Partition the concentrated extract against n-hexane. Rationale: Removing highly lipophilic waxes and sterols prevents column fouling in downstream chromatography.

  • Step 2: Acid-Base Extraction. Adjust the aqueous layer to pH 3 with HCl, extract with EtOAc (removes neutral/acidic compounds), then basify to pH 10 with NH₄OH and extract with CHCl₃. Rationale: 1,5-naphthyridines are basic alkaloids; this pH swing selectively enriches the nitrogenous heterocyclic core in the organic phase.

  • Step 3: Preparative HPLC. Subject the active CHCl₃ fraction to C18 reverse-phase HPLC (Gradient: H₂O/MeCN with 0.1% TFA). Rationale: High-resolution separation is required to resolve closely related structural isomers.

  • Validation Checkpoint: Confirm the isolated peak's purity via LC-MS (>95% purity required) and elucidate the structure using 1D/2D NMR (COSY, HMBC, HSQC) to verify the characteristic downfield shifts of the naphthyridine protons.

De Novo Chemical Synthesis: The Gould-Jacobs Reaction

For drug development, relying solely on natural isolation is unscalable. The Gould-Jacobs reaction remains the cornerstone methodology for synthesizing the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold[6][7].

Mechanistic Logic

The synthesis proceeds via a two-step mechanism. First, a nucleophilic attack by 3-aminopyridine on diethyl ethoxymethylenemalonate (DEEM) forms an anilinomethylenemalonate intermediate[6][7]. The critical second step is a high-temperature thermal cyclization. Because the formation of the fused aromatic ring involves a high activation energy barrier, a high-boiling solvent like diphenyl ether (b.p. 259 °C) is utilized to drive the 6-electron electrocyclization[6][7].

GouldJacobs A 3-Aminopyridine Condensation Nucleophilic Attack & Condensation (100°C, -EtOH) A->Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Electrocyclization (Diphenyl ether, 250°C) Intermediate->Cyclization Overcomes activation barrier Product 4-oxo-1,4-dihydro-1,5-naphthyridine- 3-carboxylate Cyclization->Product

Mechanistic logic of the Gould-Jacobs synthesis for 1,5-naphthyridines.

Protocol 2: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
  • Step 1: Condensation. Combine 3-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask. Heat neat at 100 °C for 2 hours. Rationale: Heating drives off the ethanol byproduct, shifting the equilibrium toward the vinylogous amide intermediate[6][7].

  • Step 2: Thermal Cyclization. Dissolve the crude intermediate in diphenyl ether (10 mL/g of substrate). Heat the mixture to 250 °C for 45 minutes under a reflux condenser. Rationale: The extreme thermal energy facilitates the intramolecular ring closure onto the pyridine ring[6][7].

  • Step 3: Work-up and Isolation. Cool the reaction mixture to room temperature and dilute with hexanes. Rationale: The product is highly polar and insoluble in hexanes, causing it to precipitate out of the diphenyl ether matrix[6].

  • Validation Checkpoint: Collect the precipitate by vacuum filtration. Validate the successful cyclization via ¹H-NMR (loss of the malonate olefinic proton) and mass spectrometry.

Pharmacological Targeting: ALK5 / TGF-β Inhibition

Substituted 1,5-naphthyridines have gained massive traction as potent, selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5[4][8].

The causality behind their selectivity lies in structure-based drug design (SBDD). The 1,5-naphthyridine core acts as an ATP-competitive inhibitor[4]. The nitrogen atoms at positions 1 and 5 are strategically positioned to act as hydrogen-bond acceptors, interacting specifically with the hinge region of the ALK5 kinase domain[4]. This precise geometric fit allows these derivatives to exhibit profound selectivity over off-target kinases like p38 mitogen-activated protein kinase (MAPK)[4][8].

TGFBetaPathway Ligand TGF-β Ligand Receptor TGF-β Type II Receptor Ligand->Receptor Binds ALK5 ALK5 (TGF-β Type I Receptor) Kinase Domain Receptor->ALK5 Recruits & Phosphorylates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Active Kinase Inhibitor 1,5-Naphthyridine Derivative (e.g., Compound 19) Inhibitor->ALK5 Competitive ATP Binding (Hinge Region) Transcription Gene Transcription (Fibrosis/Oncogenesis) SMAD->Transcription Translocates to Nucleus

1,5-Naphthyridine-mediated inhibition of the TGF-β/ALK5 signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The optimization of the 1,5-naphthyridine scaffold has yielded compounds with nanomolar potency across various therapeutic targets. The table below summarizes key quantitative data for representative synthetic derivatives and natural isolates.

Compound / DerivativeBiological Target / AssayIC₅₀ / EC₅₀ ValueKey Structural FeatureSource
Compound 19 ALK5 Autophosphorylation4 nM (IC₅₀)Pyrazole substitution at C-2[4][8]
Compound 15 ALK5 Autophosphorylation6 nM (IC₅₀)Aminothiazole substitution[4][8]
1-Methoxycanthin-6-one HIV (Anti-viral assay)0.26 µg/mL (EC₅₀)Methoxy group at C-1 (Natural Isolate)[1]
Quassidine E IL-6 / TNF-α reduction20.51–66.96 µM (IC₅₀)Fused pentacyclic core (Natural Isolate)[1]
Phenyl-1,5-naphthyridines Topoisomerase I / COLO 205VariablePhenyl/Indeno fusions[3]

Note: Compounds 15 and 19 were validated via X-ray crystallography, confirming the binding mode proposed from initial docking studies[4].

References

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004 Aug 26;47(18):4494-506. DOI: 10.1021/jm0400247. Available at:[Link]

  • Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2020; 25(15):3508. DOI: 10.3390/molecules25153508. Available at:[Link]

  • Szymańska, E., et al. "Biological Activity of Naturally Derived Naphthyridines." International Journal of Molecular Sciences, 2021; 22(14):7615. DOI: 10.3390/ijms22147615. Available at:[Link]

  • Bentham Science. "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry. Available at: [Link]

  • Australian National University. "Synthesis and Evaluation of Some Nitrogen Heterocycles as Antimalarials." Open Research Repository. Available at: [Link]

Sources

The Vanguard of Innovation: A Technical Guide to the Biological Activity of Bromo-Methyl-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among the most promising are the N-heterocyclic scaffolds, with naphthyridine and its derivatives standing out for their remarkable breadth of biological activities.[1] This in-depth technical guide moves beyond a general overview to focus on a specific, highly potent subclass: bromo-methyl-naphthyridine derivatives . The strategic incorporation of bromine and methyl groups onto the naphthyridine core has been shown to significantly modulate the physicochemical properties and biological efficacy of these compounds, opening new frontiers in the battle against a spectrum of human diseases.

This guide is designed to provide a comprehensive resource for professionals in drug discovery and development. It will dissect the synthetic strategies, explore the diverse biological activities, and elucidate the underlying mechanisms of action of bromo-methyl-naphthyridine derivatives. By synthesizing technical accuracy with field-proven insights, we aim to empower researchers to navigate this exciting chemical space with a clear understanding of the causal relationships between molecular structure and biological function.

The Strategic Advantage of Bromo-Methyl Substitution

The rationale for combining bromo and methyl substituents on the naphthyridine scaffold is rooted in established principles of medicinal chemistry. The introduction of a bromine atom, a halogen, can profoundly influence a molecule's properties. It can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction involving the electron-deficient region on the halogen atom (the σ-hole).[2] Furthermore, bromine's lipophilicity can improve membrane permeability and its presence can block metabolic pathways, thereby increasing the compound's half-life.[2]

The methyl group, while seemingly simple, is a powerful tool for steric and electronic modulation. Its small size allows for fine-tuning of the molecule's fit within a binding pocket, and its electron-donating nature can influence the reactivity and basicity of the naphthyridine ring system. The combination of these two substituents, therefore, offers a synergistic approach to optimizing the druglike properties of the naphthyridine core.

Synthesis of Bromo-Methyl-Naphthyridine Derivatives: A Practical Approach

The construction of the bromo-methyl-naphthyridine scaffold can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence, often beginning with a substituted pyridine precursor. The following protocol provides a representative example of a synthetic workflow.

Experimental Protocol: Synthesis of a Bromo-Methyl-1,8-Naphthyridine Derivative

This protocol outlines a general approach. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization based on the specific substitution pattern of the target molecule.

Step 1: Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing the 1,8-naphthyridine core.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-nicotinaldehyde (1 equivalent) with a ketone bearing a methyl group and an α-methylene group (e.g., acetone, 1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude methyl-1,8-naphthyridine derivative.

Step 2: Bromination

The introduction of a bromine atom onto the naphthyridine ring can be achieved through electrophilic aromatic substitution.

  • Reaction Setup: Dissolve the methyl-1,8-naphthyridine derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate. Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bromo-methyl-1,8-naphthyridine derivative.

Diverse Biological Activities: A Multi-pronged Therapeutic Potential

Bromo-methyl-naphthyridine derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

The cytotoxic potential of naphthyridine derivatives against various cancer cell lines is well-documented.[1][3] The introduction of bromo and methyl groups can enhance this activity, as evidenced by the low micromolar and even nanomolar IC50 values reported for some analogs.[4]

Mechanism of Action: A Two-Pronged Attack

The anticancer activity of bromo-methyl-naphthyridine derivatives is often attributed to their ability to interfere with fundamental cellular processes, primarily through the inhibition of topoisomerases and protein kinases.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and repair.[5][6] Certain naphthyridine derivatives, particularly those with a planar aromatic system, can intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to double-strand breaks and ultimately, apoptosis.[7] The presence of a bromine atom can enhance this interaction through favorable halogen bonding with the enzyme or DNA.

  • Kinase Inhibition: Protein kinases are critical components of signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Several naphthyridine derivatives have been identified as potent inhibitors of various kinases, including those involved in oncogenic signaling pathways. The bromo-methyl substitutions can play a crucial role in achieving selectivity and potency by optimizing the fit of the molecule within the ATP-binding pocket of the target kinase.

Signaling Pathway: Inhibition of Topoisomerase II

Topoisomerase_II_Inhibition cluster_0 Cancer Cell Bromo-Methyl-Naphthyridine Bromo-Methyl-Naphthyridine Topoisomerase II Topoisomerase II Bromo-Methyl-Naphthyridine->Topoisomerase II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase II->DNA_Replication Relieves Torsional Stress (Blocked) DSB Double-Strand Breaks DNA_Replication->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by bromo-methyl-naphthyridine derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Naphthyridine derivatives, particularly the quinolone antibiotics which are based on a 4-oxo-1,8-naphthyridine core, have a long history of clinical use.[8] Studies have shown that the introduction of a bromine atom at certain positions on the naphthyridine scaffold can significantly enhance antibacterial activity.[8]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is essential for bacterial DNA replication and is absent in eukaryotes, making it an attractive target for selective toxicity. Bromo-methyl-naphthyridine derivatives can bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which is lethal to the bacteria.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against DNA gyrase.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (substrate), DNA gyrase enzyme, and reaction buffer (containing ATP, MgCl2, and other necessary cofactors).

  • Compound Addition: Add the bromo-methyl-naphthyridine derivative at various concentrations to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

  • Termination and Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Interpretation: The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control. The IC50 value can be determined by quantifying the band intensities.

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.[9][10] While research specifically on bromo-methyl-naphthyridine derivatives in these areas is still emerging, the foundational activity of the parent scaffold suggests significant potential.

  • Antiviral Activity: Certain naphthyridine derivatives have demonstrated activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[3][11] The mechanism of action can vary, but often involves the inhibition of viral enzymes essential for replication.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of naphthyridine derivatives, which are often attributed to their ability to modulate the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[12][13]

Quantitative Data Summary

The following table summarizes representative biological activity data for bromo- and/or methyl-substituted naphthyridine derivatives from the literature. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Compound ClassBiological ActivityTarget/AssayPotency (IC50/MIC)Reference(s)
Halogenated 1,8-naphthyridine-3-carboxamidesAnticancerMIAPaCa, K-562 cell lines0.41 µM, 0.77 µM[4]
6-Methyl-naphthyridine derivativesAnticancerHeLa cellsMore potent than colchicine[3]
Brominated 1,8-naphthyridinonesAntimicrobial (DNA gyrase inhibition)B. subtilis DNA gyrase1.7–13.2 µg/mL[8]
1,6-Naphthyridine derivativesAntiviralHuman Cytomegalovirus (HCMV)39- to 223-fold lower IC50 than ganciclovir[3]
1,8-Naphthyridine derivativesAnti-inflammatoryCarrageenin-induced paw edemaSignificant inhibition[10][13]

Conclusion and Future Directions

Bromo-methyl-naphthyridine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The strategic incorporation of bromo and methyl groups provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the naphthyridine scaffold, leading to the development of more potent and selective therapeutic agents.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of varying the position and nature of the bromo and methyl substituents will be crucial for optimizing biological activity and minimizing off-target effects.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities will facilitate the rational design of next-generation derivatives.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their successful translation into clinical candidates.

The journey from a promising chemical scaffold to a life-saving therapeutic is long and challenging. However, the compelling biological profile of bromo-methyl-naphthyridine derivatives provides a strong foundation for continued research and development, offering hope for new and effective treatments for a wide range of diseases.

References

  • (2025). An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of heterocyclic compounds. BenchChem.
  • (2021).
  • (2011). Anti-inflammatory activity of a naphthyridine....
  • (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[12][13]triazolo[4,3-a][8]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. PubMed.

  • (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy.
  • (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (2019). Naphthyridines with Antiviral Activity - A Review. PubMed.
  • (2024).
  • (2025). (PDF) Naphthyridines with Antiviral Activity - A Review.
  • (2012). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry.
  • (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • (2021).
  • (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
  • (2015). Antimicrobial activity of novel naphthyridine compounds.
  • (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal.
  • (2020).
  • (2025). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • (2024).
  • (2025). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. BenchChem.
  • (2025). Green synthesis and anticancer evaluation of novel bis-(trifluoromethyl-5-phenyl-1,3,4-oxadiazol-2-yl) methyl)-1,8-naphthyridine scaffolds. Semantic Scholar.
  • (2017). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • (2025).
  • (2024).
  • (2014).
  • (2025). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461 | Request PDF.
  • (2019). (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
  • (2024).
  • (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • (2017). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central.
  • (2013). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[10][13]oxadiazol-2-ylmethyl]-1H-benzimidazole. ScienceDirect.

Sources

Physicochemical characteristics of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and defined vectoral arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with a variety of biological targets. Unlike its quinoline and isoquinoline isomers, the 1,5-naphthyridine core offers a unique electronic and solubility profile, making it a desirable scaffold in the design of novel therapeutics.[3] Derivatives of this scaffold have shown significant potential as kinase inhibitors (e.g., PI3K, ALK), anti-infective agents, and inhibitors of the transforming growth factor-beta (TGF-β) type I receptor.[1][4]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine. The strategic placement of the bromine atom, methyl group, and primary amine on this scaffold creates a versatile building block for further chemical elaboration, making a thorough understanding of its physicochemical properties essential for its effective use in research and drug development.

Molecular Structure and Physicochemical Properties

The chemical identity of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is defined by its unique arrangement of atoms, which dictates its physical and chemical behavior.

Caption: Molecular structure of the target compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine. It is important to note that while some data is available from chemical suppliers, other values are predicted based on its structural analogue, 3-bromo-4-methyl-1,5-naphthyridine, and computational models.

PropertyValueSource/Method
Molecular Formula C₉H₈BrN₃[5]
Molecular Weight 238.09 g/mol [5]
CAS Number 1820683-25-7[5]
Appearance Likely an off-white to pale yellow solidBased on analogues[1][6]
Melting Point Predicted: >140 °C
Boiling Point Predicted: >320 °C at 760 mmHgBased on analogue[1]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, DCM) and sparingly soluble in water.Based on analogue[1]
pKa (Conjugate Acid) Predicted: ~4.0-5.0The amino group at C2 increases the basicity compared to the unsubstituted naphthyridine core (~3.5)[1].
LogP Predicted: ~2.3-2.5Moderate lipophilicity, suitable for drug design.

Synthesis and Purification

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a multi-step process that requires careful control of regioselectivity. The most logical pathway involves the construction of the 3-bromo-4-methyl-1,5-naphthyridine core, followed by the introduction of the 2-amino group.

Figure 2: Proposed Synthetic Workflow A 3-Amino-4-methylpyridine B 4-Methyl-1,5-naphthyridine A->B Skraup Cyclization (Glycerol, H₂SO₄, Oxidant) C 3-Bromo-4-methyl-1,5-naphthyridine B->C Electrophilic Bromination (NBS or Br₂) D 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (Target Compound) C->D Nucleophilic Aromatic Substitution (e.g., Chichibabin amination or via 2-chloro intermediate)

Caption: Overview of the synthetic strategy.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 4-Methyl-1,5-naphthyridine (Intermediate B)

This procedure is based on the modified Skraup cyclization, a classic method for forming quinoline-like ring systems.[2][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-amino-4-methylpyridine (1.0 eq).

  • Reagent Addition: Carefully add concentrated sulfuric acid (3.0 eq) while cooling the flask in an ice bath.

  • To this solution, add glycerol (3.0 eq) and a mild oxidizing agent such as sodium m-nitrobenzenesulfonate (1.5 eq).[8]

  • Reaction: Heat the mixture to 140-150 °C and maintain for 3-4 hours. The reaction is exothermic and should be carefully monitored.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-methyl-1,5-naphthyridine.

Part 2: Synthesis of 3-Bromo-4-methyl-1,5-naphthyridine (Intermediate C)

This step involves a regioselective electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring generally deactivates it towards electrophilic attack, but the reaction can be driven to completion under appropriate conditions.[1]

  • Reaction Setup: Dissolve 4-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into an ice-water mixture and neutralize with a sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude material can be purified by recrystallization or column chromatography to give the desired 3-bromo-4-methyl-1,5-naphthyridine.

Part 3: Synthesis of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (Target Compound D)

The introduction of an amino group at the C2 position can be challenging. A plausible route involves a Chichibabin-type amination or, more reliably, conversion to a 2-chloro intermediate followed by nucleophilic substitution.

  • Reaction Setup: To a solution of 3-bromo-4-methyl-1,5-naphthyridine (1.0 eq) in an appropriate solvent (e.g., NMP), add sodium amide (NaNH₂) (2.0-3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120-130 °C for 4-6 hours. The reaction should be monitored for the consumption of starting material.

  • Workup: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The final compound is purified by column chromatography on silica gel to afford 3-Bromo-4-methyl-1,5-naphthyridin-2-amine.[5]

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity, purity, and structure of the synthesized compound.

Chromatographic Methods
  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reactions. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a standard method.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the bromine and amino substituents.

    • ¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the amino group will be shifted to a higher field.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition. The expected [M+H]⁺ ion for C₉H₉BrN₃⁺ would have a calculated m/z that can be compared to the experimental value.

    • Fragmentation Pattern: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of Br, HCN, and cleavage of the methyl group.[9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

      • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

      • C-H stretching: Aromatic and aliphatic C-H stretches around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

      • C=N and C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

      • C-Br stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

  • 3-Bromo-4-methyl-1,5-naphthyridin-2-amine should be handled in a well-ventilated fume hood.[6]

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The compound is expected to be an irritant to the skin, eyes, and respiratory system.[6]

  • Store the compound in a tightly sealed container in a cool, dry place.[6]

Conclusion

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is paramount for its successful application in research. The protocols and data presented in this guide provide a comprehensive foundation for scientists working with this valuable molecule.

References

  • Benchchem. (n.d.). 3-Bromo-4-methyl-1,5-naphthyridine | 1820666-67-8. Benchchem.
  • Fuertes, M., et al. (2020).
  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23).
  • The Royal Society of Chemistry. (2019).
  • MDPI. (2020, July 31).
  • Brown, S. B., & Dewar, M. J. S. (n.d.). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry.
  • MedChemExpress. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. MedChemExpress.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Advanced ChemBlocks. (2026, February 3). 3-bromo-4-methyl-1,5-naphthyridin-2-amine.
  • Fuertes, M., et al. (2020, July 16).
  • The Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-1,5-naphthyridine | 17965-71-8.
  • ChemScene. (n.d.). 7-Bromo-4-methyl-1,5-naphthyridin-2-amine.
  • Sigma-Aldrich. (n.d.). 3-bromo-4-methyl-1,5-naphthyridine | 1820666-67-8.
  • ChemicalBook. (2026, January 13). 3-Bromo-4-methylpyridine | 3430-22-6.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum.
  • AMERICAN ELEMENTS. (n.d.). 3-Bromo-1,5-naphthyridine | CAS 17965-71-8.
  • Wiley. (n.d.). THE NAPHTHYRIDINES.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • BLDpharm. (n.d.). 91477-46-2|3-Bromo-1,5-naphthyridin-4-amine.
  • PubChemLite. (n.d.). 6-bromo-3-methyl-1,5-naphthyridin-2-amine.
  • Organic Chemistry Data. (2022, April 7).
  • Moshang Chemical. (n.d.). 3-bromo-5-ethyl-1,6-naphthyridin-2-amine | 169228-08-4.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

Methodological & Application

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to a Robust and Versatile Suzuki Coupling Protocol for the Functionalization of 3-Bromo-1,5-Naphthyridines

The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological activity.[1][2] Its presence in pharmaceuticals and drug candidates highlights its importance to medicinal chemistry and drug development professionals.[3][4][5][6] The ability to strategically introduce molecular diversity to this core via carbon-carbon bond formation is paramount for generating libraries of novel compounds for biological screening.

Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the use of stable, commercially available, and minimally toxic organoboron reagents.[7][8][9] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 3-bromo-1,5-naphthyridines, explaining the critical parameters and the scientific rationale behind their selection to empower researchers to achieve high-yield, reproducible results. A regioisomeric series of 3-aryl-1,5-naphthyridine derivatives has been successfully constructed using a similar Suzuki cross-coupling methodology.[10]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon single bond by coupling an organohalide (in this case, 3-bromo-1,5-naphthyridine) with an organoboron species, such as a boronic acid or a boronic ester.[9][11] The transformation is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][11][13]

  • Oxidative Addition : The catalytic cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the 3-bromo-1,5-naphthyridine. This forms a new organopalladium(II) complex.[12][11][13]

  • Transmetalation : This step is where the base plays its critical role. The base activates the boronic acid, forming a more nucleophilic boronate species.[7][9][14] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center—the naphthyridine and the group from the boronic acid—are coupled together, forming the desired product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][11][13]

Suzuki_Coupling_Cycle cluster_main pd0 Pd(0)L_n oxidative_adduct R¹-Pd(II)L_n-X pd0->oxidative_adduct Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Functionalized Naphthyridine) transmetalation_complex->product substrate R¹-X (3-Bromo-1,5-naphthyridine) substrate->oxidative_adduct boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation_complex caption Suzuki Coupling Catalytic Cycle

Caption: Suzuki Coupling Catalytic Cycle

Expertise in Action: The Causality Behind Experimental Choices

A successful coupling reaction is not merely about following steps; it's about understanding why each component is chosen. The functionalization of nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition by the lone pair of electrons on the nitrogen.[3][15][16] Therefore, each parameter must be carefully selected.

  • The Substrate (3-Bromo-1,5-naphthyridine) : The carbon-bromine bond offers a good balance of reactivity and stability. It is more reactive towards oxidative addition than a carbon-chlorine bond, yet the starting material is often more accessible and cost-effective than its iodo-analogue.[13]

  • The Catalyst System (Palladium Precatalyst & Ligand) :

    • Palladium Source : Common precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective at generating the active Pd(0) catalyst in situ.[17]

    • Ligand : This is arguably the most critical variable. For electron-deficient heteroaryl halides like bromo-naphthyridines, bulky and electron-rich phosphine ligands are essential. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, while also stabilizing the palladium center.[8][18] While standard ligands like triphenylphosphine (PPh₃) can work, more robust and specialized Buchwald ligands such as SPhos or XPhos often provide superior results, especially for challenging substrates.[2][17][19]

  • The Base : The base's primary function is to activate the boronic acid for transmetalation.[7][14] The choice is critical and substrate-dependent.

    • Inorganic Bases : Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[14] Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaryl couplings as it is sufficiently basic to promote the reaction without causing degradation of sensitive substrates.[2][15]

  • The Solvent System : A solvent system that can solubilize both the organic starting materials and the inorganic base is required.[20]

    • Solvent Mixtures : Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used with water as a co-solvent to dissolve the base.[9][21] Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are also effective.[2] The choice can significantly influence reaction kinetics.[20]

  • Temperature : Most Suzuki couplings require heating to overcome the activation energy of the various steps in the catalytic cycle. Temperatures typically range from 80-120 °C.[17][22]

Optimized Reaction Conditions: A Comparative Overview

The following table provides a summary of optimized conditions for the Suzuki coupling of 3-bromo-1,5-naphthyridine with various representative arylboronic acids. These conditions serve as an excellent starting point for further optimization.

EntryArylboronic AcidCatalyst (mol%) / Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5) / XPhos (3.5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (5:1)1001688
33-Thiopheneboronic Acid[PdCl₂(dppf)] (3)Cs₂CO₃ (2.0)DMF901285
43-Pyridinylboronic AcidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)1101878

Yields are illustrative and based on typical outcomes for similar heteroaryl couplings. They are highly dependent on precise reaction scale and purification.

Detailed Experimental Protocol

This protocol provides a self-validating system for the Suzuki coupling. Adherence to the inert atmosphere conditions is critical for reproducibility and success.

Materials & Equipment
  • Reactants : 3-bromo-1,5-naphthyridine, desired arylboronic acid (1.2 equivalents).

  • Catalyst System : Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%).

  • Base : Anhydrous potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Solvent : Anhydrous, degassed toluene and deionized water.

  • Equipment : Round-bottom flask or reaction vial with a magnetic stir bar, reflux condenser, nitrogen or argon gas inlet, heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.

Experimental Workflow

Caption: General Experimental Workflow

Step-by-Step Methodology
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1,5-naphthyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Establish Inert Atmosphere : Seal the flask with a septum and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.[17]

  • Solvent Addition : Add degassed solvent (e.g., 10 mL of toluene and 1 mL of water) via syringe.[17] Stir the resulting suspension for 5 minutes.

  • Catalyst Addition : Briefly remove the septum and add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[17]

  • Monitoring : Monitor the reaction progress periodically using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).[22]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[22]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine product.[22]

  • Characterization : Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Troubleshooting Common Issues

  • Low or No Yield : The most common culprit is the presence of oxygen. Ensure the inert atmosphere is strictly maintained and that solvents are thoroughly degassed.[17] Also, verify the purity and integrity of the boronic acid, as they can degrade over time. If issues persist, screen alternative ligands and bases.

  • Formation of Homocoupled Boronic Acid : This side reaction is often promoted by oxygen. Improving the inert atmosphere technique should mitigate this issue.[17]

  • Debromination of Starting Material : If the bromo-naphthyridine is consumed but replaced with a hydrogen atom, this indicates a competing hydrodebromination pathway. This can sometimes be suppressed by using a different catalyst/ligand system or a milder base.[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and robust method for the synthesis of 3-aryl-1,5-naphthyridines. By understanding the mechanistic role of each component—the catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize the reaction for a wide array of boronic acids. The protocol detailed herein provides a validated starting point for the efficient generation of diverse 1,5-naphthyridine libraries, accelerating efforts in drug discovery and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Chemistry Suzuki Coupling Reaction - SATHEE. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[23][7]-naphthyridines. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - ResearchGate. [Link]

  • Synthesis of Heterocyclic Fused[7][11]naphthyridines by Intramolecular HDA Reactions. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - DSpace@MIT. [Link]

  • Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a... - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]

Sources

Application Note: In Vitro Assay Protocol for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals engaged in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development. Document Type: Technical Protocol & Mechanistic Guide Compound: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7)

Executive Summary & Scientific Rationale

The compound 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a highly privileged building block in medicinal chemistry, frequently utilized as a starting fragment for designing ATP-competitive kinase inhibitors. The 1,5-naphthyridine scaffold is a well-documented pharmacophore for targeting Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases, most notably the TGF-β receptor type 1 (TGF-βR1/ALK5) [1], PI3K/mTOR [2], and Plasmodium falciparum PI4K [3].

Mechanistic Insights: The "Why" Behind the Structure
  • The 2-Amino-1,5-Naphthyridine Core: This motif acts as an ATP mimetic. The 2-amino group and the adjacent naphthyridine nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone residues of the kinase hinge region (e.g., His283 in TGF-βR1)[1].

  • The 3-Bromo Substituent: While primarily serving as a synthetic handle for downstream elaboration (e.g., via Suzuki-Miyaura cross-coupling), in early-stage fragment screening, the heavy bromine atom can form stabilizing halogen bonds or occupy the hydrophobic selectivity pocket adjacent to the hinge.

  • The 4-Methyl Substituent: This group restricts the conformational flexibility of the scaffold and projects into the gatekeeper pocket, enhancing kinase selectivity profiles.

Because this compound is an unelaborated fragment, its intrinsic binding affinity is expected to be in the high micromolar (µM) to low millimolar (mM) range. Therefore, standard biochemical assays must be heavily optimized to prevent false positives caused by compound aggregation at high screening concentrations. This guide details a self-validating, orthogonal two-step protocol: Differential Scanning Fluorimetry (DSF) for thermodynamic target engagement, followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for functional enzymatic inhibition.

Orthogonal Assay Workflows

Phase 1: Compound Handling & Aggregation Control

At the high concentrations required for fragment screening (up to 1 mM), small molecules frequently form colloidal aggregates that non-specifically sequester proteins, leading to false positives.

  • Solvent Matching: Maintain a strict 1% (v/v) DMSO final concentration across all wells. Variations in DMSO will artificially shift the thermal stability of the kinase.

  • Detergent Addition: The inclusion of 0.01% Triton X-100 or CHAPS in the assay buffer is mandatory. Detergents disrupt colloidal aggregates, ensuring that any observed inhibition is driven by stoichiometric, active-site binding rather than non-specific sequestration.

Phase 2: Target Engagement via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the stabilization of the kinase domain upon fragment binding (ΔTm). It is independent of enzymatic activity, making it an ideal primary filter.

Materials:

  • Recombinant TGF-βR1 Kinase Domain (purified, >85% purity)

  • SYPRO™ Orange Protein Gel Stain (5000x stock)

  • DSF Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the TGF-βR1 protein to a final concentration of 2 µM in DSF Buffer. Add SYPRO Orange to a final concentration of 5x.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 3-Bromo-4-methyl-1,5-naphthyridin-2-amine into a 384-well PCR plate to achieve a final concentration gradient (10 µM to 1 mM).

  • Control Wells: Include 1% DMSO (negative control) and 10 µM SB-431542 or RepSox (positive control hinge-binders) [1].

  • Reaction Assembly: Add 10 µL of the Protein/Dye mixture to each well. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Run the plate in a qPCR machine (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Calculate the melting temperature (Tm) using the first derivative of the melt curve. A positive shift (ΔTm > 1.5°C) indicates direct target engagement.

Phase 3: Functional Inhibition via TR-FRET Kinase Assay

To confirm that the fragment functionally blocks the active site, a TR-FRET assay is utilized. This assay measures the phosphorylation of a biotinylated peptide substrate.

Crucial Parameter: The ATP concentration must be set exactly at its apparent Michaelis constant (


) for the specific kinase batch. If ATP is too high, the low-affinity fragment will be completely outcompeted, resulting in a false negative.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well low-volume white proplate, combine:

    • 2 µL of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (serial dilution in 1% DMSO).

    • 4 µL of TGF-βR1 enzyme (optimized to convert 10-20% of substrate).

    • 4 µL of Substrate Mix: Biotinylated-peptide and ATP (at

      
      ) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
      
  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Stop & Detect: Add 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Equilibration: Incubate for 60 minutes in the dark to allow the FRET complex to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).

Data Presentation & Quality Control

To ensure trustworthiness, the assay must be self-validating. The Z'-factor must be calculated for every plate using the high (DMSO only) and low (no enzyme) controls. A Z'-factor > 0.6 indicates a robust assay suitable for fragment screening.

Table 1: Expected Assay Metrics for 1,5-Naphthyridine Fragments

Compound / ControlAssay TypeParameter MeasuredExpected Value RangeZ'-Factor (Plate QC)
3-Bromo-4-methyl-1,5-naphthyridin-2-amine DSFΔTm Shift+1.5°C to +3.0°CN/A
3-Bromo-4-methyl-1,5-naphthyridin-2-amine TR-FRETIC₅₀50 µM – 500 µM> 0.65
RepSox (Control Inhibitor) DSFΔTm Shift> +8.0°CN/A
RepSox (Control Inhibitor) TR-FRETIC₅₀< 50 nM> 0.65
DMSO (Vehicle) BothBaseline0> 0.65

Mechanistic Visualization

The following diagram illustrates the TR-FRET assay logic and how the competitive binding of the 1,5-naphthyridine fragment interrupts the signaling cascade, resulting in a loss of the FRET signal.

TR_FRET_Assay Compound 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine Kinase TGF-βR1 Kinase Domain Compound->Kinase Competitive Hinge Binding Reaction Phosphorylation Reaction Compound->Reaction Inhibits Phosphorylation Kinase->Reaction ATP ATP (Substrate) ATP->Reaction Substrate Biotin-Peptide Substrate Substrate->Reaction Detection Eu-Antibody & SA-APC Binding Reaction->Detection Phospho-Peptide Produced Signal TR-FRET Signal (665 nm / 615 nm) Detection->Signal Energy Transfer (Proximity)

Caption: TR-FRET workflow demonstrating competitive hinge-binding and subsequent signal reduction.

References

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL:[1]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[2]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

Sources

Application of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine Derivatives in MTAP-Deleted Cancer Cell Lines: A PRMT5 Synthetic Lethality Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently encounter the challenge of translating promising chemical fragments into biologically validated therapeutics. 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7) is a privileged chemical building block that has recently revolutionized the development of targeted epigenetic therapies[1].

While the compound itself is a synthetic intermediate, its core scaffold—the 1,5-naphthyridin-2-amine moiety—serves as a critical pharmacophore in the design of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[2]. These inhibitors are engineered to exploit a synthetic lethal vulnerability in cancers harboring CDKN2A/MTAP genomic deletions, a profile present in approximately 10-15% of all human tumors[3].

This guide provides an in-depth, authoritative framework for evaluating libraries of 3-bromo-4-methyl-1,5-naphthyridin-2-amine derivatives in relevant cancer cell lines, bridging the gap between medicinal chemistry and cellular pharmacology.

Mechanistic Rationale: Why the 1,5-Naphthyridine Scaffold?

To understand the experimental design, one must first understand the causality of the molecular interaction. The deletion of the MTAP (Methylthioadenosine phosphorylase) gene leads to the intracellular accumulation of its substrate, MTA (Methylthioadenosine)[4]. MTA acts as an endogenous, partial inhibitor of PRMT5[5].

Fragment-based lead discovery (FBLD) campaigns have identified the 1,5-naphthyridin-2-amine scaffold as a highly potent binder of the PRMT5/MTA complex[2][6].

  • The 2-amino group and the naphthyridine nitrogen form an essential, interconnected hydrogen-bond network with the Glu444 side chain and Glu435 backbone of the PRMT5 active site[2].

  • The 4-methyl group provides a steric lock, restricting the conformation of the molecule to favor binding in the deep catalytic pocket.

  • The 3-bromo position is the critical synthetic handle. It allows medicinal chemists to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to "grow" the fragment into the MTA-binding pocket, yielding highly potent, MTA-cooperative inhibitors[2].

PRMT5_MTAP CDKN2A CDKN2A/MTAP Co-Deletion MTA MTA Accumulation (Endogenous) CDKN2A->MTA Causes metabolic shift PRMT5 PRMT5 Enzyme (Active) MTA->PRMT5 Partial Sensitization Complex PRMT5-MTA-Inhibitor Complex (Locked) MTA->Complex PRMT5->Complex Binds Inhibitor Naphthyridine Derivative (Synthesized Library) Inhibitor->Complex Cooperative Binding Apoptosis Targeted Cancer Cell Death Complex->Apoptosis Synthetic Lethality

Diagram 1: The PRMT5/MTAP synthetic lethality pathway targeted by 1,5-naphthyridine derivatives.

Experimental Design & Self-Validating Systems

Evaluating these derivatives requires a highly controlled cellular environment. We utilize isogenic cell line pairs (e.g., HCT116 MTAP WT vs. HCT116 MTAP -/-)[3]. By keeping the genetic background identical except for the MTAP locus, we isolate the specific variable of interest. If a synthesized 1,5-naphthyridine derivative is truly MTA-cooperative, it will exhibit a massive shift in potency (therapeutic index) between the two lines.

To ensure this protocol is a self-validating system , you must include a SAM-competitive PRMT5 inhibitor (e.g., GSK3326595) as a negative control[7]. Because SAM-competitive inhibitors do not rely on MTA accumulation, they will kill both WT and MTAP-/- cells equally. If your SAM-competitive control shows equal toxicity, but your 1,5-naphthyridine derivative shows selective toxicity toward the MTAP-/- line, your assay has successfully validated the mechanism of action.

Step-by-Step Protocols

Protocol A: Differential Cytotoxicity Assay (CellTiter-Glo)

Purpose: To determine the IC50 and the MTAP-selective therapeutic index of the synthesized derivatives.

Causality Note: Epigenetic inhibitors require multiple cell division cycles to deplete existing methylated proteins before phenotypic cell death occurs. Therefore, a standard 72-hour assay is insufficient; a 6-day (144-hour) assay is mandatory.

  • Cell Preparation & Seeding:

    • Harvest log-phase HCT116 WT and HCT116 MTAP -/- cells.

    • Seed cells at a strictly low density of 1,000 cells/well in 96-well opaque white plates (90 µL/well). Why? This prevents the cells from reaching over-confluence by day 6, which would artificially skew metabolic viability readings.

    • Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the 1,5-naphthyridine derivatives in 100% DMSO.

    • Create a 9-point, 3-fold serial dilution in DMSO.

    • Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions (final DMSO concentration in the assay will be 0.1% to prevent solvent toxicity).

  • Treatment:

    • Add 10 µL of the 10X compound working solutions to the 90 µL of cells.

    • Include vehicle (0.1% DMSO) and positive control (GSK3326595) wells.

  • Incubation & Readout:

    • Incubate for 144 hours.

    • Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well.

    • Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (SDMA Western Blot)

Purpose: To prove that the observed cytotoxicity is directly caused by the inhibition of PRMT5's catalytic activity (Symmetric DiMethyl Arginine - SDMA).

  • Treatment & Lysis:

    • Treat HCT116 MTAP -/- cells in 6-well plates with the derivatives at 1x, 3x, and 10x their established IC50 for 48 hours.

    • Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Why 48 hours? Target engagement (methylation loss) precedes phenotypic death (6 days). Measuring at 48 hours captures the biochemical inhibition before apoptosis degrades the protein lysate.

  • Immunoblotting:

    • Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies against Pan-SDMA (Cell Signaling Technology) and Total PRMT5 (to ensure the drug is inhibiting activity, not degrading the enzyme). Use β-actin as a loading control.

    • Quantify the reduction in the global SDMA banding pattern (specifically the SmD3 band at ~15 kDa, a primary PRMT5 substrate) relative to the vehicle control.

Workflow Step1 Step 1: Cell Seeding Isogenic HCT116 (WT & MTAP-/-) Low Density (1,000 cells/well) Step2 Step 2: Compound Treatment (Naphthyridine derivatives & Controls) Step1->Step2 Step3A Step 3A: Cell Viability (6 Days) (CellTiter-Glo Assay) Step2->Step3A Phenotypic Assay Step3B Step 3B: Target Engagement (48 Hrs) (SDMA Western Blot) Step2->Step3B Biochemical Assay Step4 Step 4: Data Analysis (Calculate MTAP-Selective Index) Step3A->Step4 Step3B->Step4

Diagram 2: Parallel high-throughput screening and validation workflow for PRMT5 inhibitors.

Quantitative Data Presentation

When executing this protocol with optimized derivatives synthesized from the 3-bromo-4-methyl-1,5-naphthyridin-2-amine scaffold, you should expect to see a distinct pharmacological profile. The table below summarizes representative benchmark data for a successful MTA-cooperative inhibitor[5][7].

Cell Line ModelMTAP Genomic StatusAssay TypeRepresentative IC50 (nM)Max Inhibition (%)Mechanistic Implication
HCT116 WT Intact (+/+)Cell Viability (CTG)> 10,000< 20%Compound is well-tolerated in healthy cells.
HCT116 MTAP-/- Deleted (-/-)Cell Viability (CTG)15 - 45> 95%Highly potent synthetic lethality.
A549 Deleted (-/-)Cell Viability (CTG)25 - 60> 90%Activity translates to endogenous lung cancer models.
HCT116 WT Intact (+/+)SDMA Western Blot~ 500N/AWeak target engagement without MTA.
HCT116 MTAP-/- Deleted (-/-)SDMA Western Blot5 - 15N/AStrong target engagement driven by MTA cooperation.

Table 1: Expected quantitative outcomes for optimized 1,5-naphthyridine derivatives in MTAP-isogenic models.

Conclusion

The 3-bromo-4-methyl-1,5-naphthyridin-2-amine building block is a cornerstone in modern epigenetic drug discovery. By utilizing the protocols outlined above, researchers can accurately validate the MTA-cooperative mechanism of synthesized derivatives, ensuring that only compounds with a robust, MTAP-selective therapeutic index are advanced into in vivo efficacy models.

References

  • Smith, C.R., et al. (2022). Fragment optimization and elaboration strategies - the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Med Chem. Retrieved from[Link]

  • Kryukov, G.V., et al. / Mavrakis, K.J., et al. (2016). Taking Advantage of the Collateral Damage of Cancer-Causing Mutations: MTAP Deletions Sensitize Cancer Cells to PRMT5 Inhibition. The Hematologist - ASH Publications. Retrieved from[Link]

  • ACS Publications. (2023). Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Tango Therapeutics. (2023). MTA-cooperative PRMT5 inhibitors are efficacious in MTAP-deleted malignant peripheral nerve sheath tumor models. Retrieved from[Link]

  • AACR Journals. (2025). Abstract 4225: Targeting RNA splicing sensitizes MTAP-deleted cancers to MTA-cooperative PRMT5 inhibitors. Cancer Research. Retrieved from[Link]

  • RCSB PDB. (2022). 7UY1: HUMAN PRMT5:MEP50 COMPLEX WITH MTA and Fragment 5 Bound. Retrieved from[Link]

Sources

Application Note & Protocol: A Comprehensive Framework for Evaluating the Antileishmanial Activity of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health burden, affecting millions in tropical and subtropical regions.[1][2] The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form.[1] Current therapeutic options are limited and plagued by issues such as high toxicity, parenteral administration, and the emergence of drug resistance.[1][3][4] This landscape underscores the urgent need for novel, safe, and effective antileishmanial drugs.

The 1,5-naphthyridine scaffold has emerged as a promising heterocyclic core in the development of new therapeutic agents, demonstrating a wide range of biological activities.[5][6] Notably, derivatives of 1,5-naphthyridine have shown potent antileishmanial activity, with some studies suggesting their mechanism of action involves the inhibition of Leishmania DNA topoisomerase I (TopIB), an enzyme essential for parasite viability.[3][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the antileishmanial potential of novel 1,5-naphthyridine derivatives.

PART 1: In Vitro Efficacy Assessment Against Leishmania Parasites

The initial evaluation of any potential antileishmanial compound involves determining its direct effect on the parasite. This is typically performed in vitro against the two main life stages of the parasite: the promastigote and the amastigote.

Rationale for a Dual-Stage Approach
  • Promastigotes: This is the flagellated, motile form of the parasite found in the sandfly vector. They are relatively easy to culture in vitro, making them suitable for initial high-throughput screening.[8][9]

  • Amastigotes: This is the non-motile, intracellular form that resides within mammalian macrophages, representing the clinically relevant stage of infection.[9] Assays using intracellular amastigotes are more complex but provide a more accurate prediction of a compound's potential efficacy in a host.[9][10]

Materials and Reagents
  • Leishmania Species: Leishmania donovani (for visceral leishmaniasis), L. major, or L. amazonensis (for cutaneous leishmaniasis) are commonly used reference strains.[11][12]

  • Cell Lines: A murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or a human monocytic cell line (e.g., THP-1) is required for the intracellular amastigote assay.[13][14]

  • Culture Media:

    • For Leishmania promastigotes: M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[15][16]

    • For mammalian macrophages: RPMI-1640 or DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Test Compounds: 1,5-Naphthyridine derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Control Drugs: Amphotericin B and Miltefosine are standard antileishmanial drugs used as positive controls.[17][18]

  • Viability Reagents: Resazurin sodium salt or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13][19]

Experimental Workflow: A Visual Overview

Antileishmanial_Screening_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture L. donovani Promastigotes P2 Harvest Log-Phase Parasites P1->P2 P3 Seed into 96-well Plate P2->P3 P4 Add 1,5-Naphthyridine Derivatives (Serial Dilutions) P3->P4 P5 Incubate (72h, 26°C) P4->P5 P6 Assess Viability (Resazurin/MTT) P5->P6 P7 Calculate IC50 P6->P7 A1 Culture Macrophages (e.g., J774A.1) A2 Seed into 96-well Plate & Allow Adhesion A1->A2 A3 Infect with Stationary-Phase Promastigotes (10:1 ratio) A2->A3 A4 Incubate (24h, 37°C, 5% CO2) to allow phagocytosis A3->A4 A5 Wash to Remove Extracellular Promastigotes A4->A5 A6 Add 1,5-Naphthyridine Derivatives A5->A6 A7 Incubate (48-72h) A6->A7 A8 Assess Amastigote Viability A7->A8 A9 Calculate IC50 A8->A9 Selectivity_Index_Calculation CC50 CC50 (50% Cytotoxic Concentration on Macrophages) SI Selectivity Index (SI) CC50->SI Ratio IC50 IC50 (50% Inhibitory Concentration on Intracellular Amastigotes) IC50->SI

Caption: Calculation of the Selectivity Index (SI).

PART 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the efficacy and safety of different 1,5-naphthyridine derivatives.

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
Derivative A 2.5 ± 0.31.8 ± 0.2> 100> 55.6
Derivative B 10.2 ± 1.18.5 ± 0.950.3 ± 4.55.9
Amphotericin B 0.2 ± 0.050.3 ± 0.0418.8 ± 2.162.7
Miltefosine 4.5 ± 0.62.1 ± 0.345.2 ± 5.021.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical dataset, Derivative A shows excellent potency against both parasite stages and very low cytotoxicity, resulting in a high selectivity index, making it a strong candidate for further development. Derivative B, while active, has a low selectivity index, suggesting potential host cell toxicity.

PART 4: Advanced Investigations - Mechanism of Action

For promising candidates like Derivative A, elucidating the mechanism of action is a critical next step. Given that other naphthyridine derivatives have been shown to target Leishmania TopIB, this would be a primary avenue of investigation. [3][6][7] Potential Mechanistic Studies:

  • Leishmania Topoisomerase I Inhibition Assay: Evaluate the ability of the compounds to inhibit the relaxation of supercoiled DNA by recombinant Leishmania TopIB.

  • Mitochondrial Membrane Potential Assay: Assess the effect of the compounds on the parasite's mitochondrial function using fluorescent dyes like JC-1 or Rhodamine 123. Disruption of mitochondrial function is a known mechanism for some antileishmanial drugs. [1][4]* Reactive Oxygen Species (ROS) Production: Measure the induction of ROS in treated parasites, as oxidative stress is a common mechanism of parasite killing. [20]

Conclusion

The protocols and framework outlined in this application note provide a robust and scientifically rigorous approach to evaluating the antileishmanial potential of novel 1,5-naphthyridine derivatives. By systematically assessing activity against both promastigote and the clinically relevant amastigote stages, and by quantifying the selectivity index, researchers can effectively identify and prioritize promising lead compounds for further preclinical and clinical development. This structured approach, grounded in established methodologies, is essential for advancing the discovery of new therapies to combat the neglected tropical disease of leishmaniasis.

References

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC - NIH. (2025, January 3).
  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC. (n.d.).
  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2025, June 5). MDPI.
  • Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages - PMC. (2018, February 28).
  • From Ainslie Lab @ UNC ainslielab.web.unc.edu Leishmania donovani (ATCC 30030) Composition of modified M199 medium (500mL). (n.d.).
  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC. (n.d.).
  • Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
  • A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC. (2020, May 30).
  • Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase. (2016, November 29). PubMed.
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023, December 22). MDPI.
  • Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase | Request PDF. (n.d.).
  • Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC. (n.d.).
  • Biological activity of quinolino[4,3-b]n[1][21]aphthyridines. The... (n.d.). ResearchGate.

  • Leishmania Animal Models Used in Drug Discovery: A Systematic Review. (2023, May 16). Amsterdam UMC.
  • Evaluation of promastigote and amastigote antigens in the indirect fluorescent antibody test for American cutaneous leishmaniasis. (n.d.). PubMed.
  • A multi-species phenotypic screening assay for leishmaniasis drug discovery shows that active compounds display a high degree of species-specificity. (2020, May 15). DNDi.
  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. (2025, January 3). PubMed.
  • A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.
  • Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purific
  • Immunomodulatory effects of antileishmanial drugs | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2013, July 5). Oxford Academic.
  • Investigating the Antileishmanial Activity of Umbelliprenin: A Technical Guide. (n.d.). Benchchem.
  • Development of new antileishmanial drugs – current knowledge and future prospects. (2008, October 20).
  • Visceral leishmaniasis: Experimental models for drug discovery - PMC. (n.d.).
  • A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC. (2012, December 30).
  • In vitro cultivation of Leishmania donovani promastigotes: Growth potential of human urine as replacement of fetal calf serum. (n.d.).
  • Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp. (n.d.). American Society for Microbiology.
  • A quantitative resazurin assay to determinate the viability of Trichomonas vaginalis and the cytotoxicity of organic solvents and surfactant agents. (2009, October 15). PubMed.
  • (PDF) A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity. (2025, October 16).
  • Interaction between Miltefosine and Amphotericin B: Consequences for Their Activities towards Intestinal Epithelial Cells and Leishmania donovani Promastigotes In Vitro - PMC. (n.d.).
  • Resazurin Cell Viability Assay Kit (alamarBlue™). (n.d.). Biotium.
  • Development of resazurin microtiter assay for drug testing of Trypanosoma cruzi epimastigotes. (2026, January 18).
  • An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. (2024, October 2). MDPI.
  • Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives - PMC. (n.d.).
  • A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases. (2011, July 19). PLOS.
  • In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC. (n.d.).
  • Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC. (n.d.).
  • In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC. (n.d.).
  • Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative V
  • Antileishmanial mechanism of action of miltefosine. The various... (n.d.).
  • Resazurin Cell Viability Assay. (n.d.). Canvax.
  • What is most reliable method for testing the antileishmanial activity induced by small molecule inhibitors in vitro using promastigotes culture? (2019, May 14).
  • Combination Therapy with Tamoxifen and Amphotericin B in Experimental Cutaneous Leishmaniasis | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.
  • In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite. (2021, April 14). Parasite.
  • In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. (n.d.). Brieflands.
  • Western blot analysis of reactive leishmania promastigotes and amastigote antigens, with VL pateint serum. (1, 3. (n.d.).
  • MTT cell viability assay a on Leishmania promastigotes and b on... (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol. (n.d.).

Sources

Protocol for assessing antimicrobial effects of substituted naphthyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrated Protocol for the Antimicrobial Assessment of Substituted 1,8-Naphthyridines

Executive Summary & Scientific Rationale

Substituted 1,8-naphthyridines represent a critical scaffold in medicinal chemistry, historically serving as the bioisosteric core for quinolone antibiotics (e.g., nalidixic acid, enoxacin). Their primary mechanism of action involves the stabilization of the cleavage complex between bacterial DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV , leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

However, modern drug discovery faces a dual challenge: intrinsic resistance (efflux pumps) and physicochemical liability (poor aqueous solubility). This protocol departs from standard "cookbook" microbiology by integrating solubility management directly into the biological workflow. It couples phenotypic screening (CLSI-standardized MIC) with mechanistic validation (Gyrase supercoiling assays) and safety profiling (Selectivity Index), ensuring that "active" hits are not merely false positives driven by precipitation or non-specific toxicity.

compound Handling & Solubility Management

Naphthyridines are characteristically lipophilic. Improper solubilization is the leading cause of erratic MIC data.

Protocol:

  • Stock Preparation: Dissolve lyophilized compound in 100% DMSO to a concentration of 10 mg/mL or 25 mM .

    • Critical Check: If turbidity persists, sonicate at 40 kHz for 5 minutes. Do not heat above 37°C to avoid degradation.

  • Working Solutions: Prepare "Intermediate Stocks" in culture media to ensure the final DMSO concentration in the assay never exceeds 1% (v/v) .

    • Why? DMSO >1% is bactericidal to sensitive strains (e.g., N. gonorrhoeae) and cytotoxic to mammalian cells, creating false positives.

ParameterSpecificationReason
Solvent Vehicle DMSO (Anhydrous)Naphthyridines are often insoluble in water/ethanol.
Max Final DMSO 1.0% (Bacteria) / 0.5% (Mammalian)Prevent solvent-induced toxicity.
Storage -20°C, DesiccatedPrevent hydrolytic degradation of substitutions.

Phase I: Phenotypic Screening (MIC & MBC)

This phase determines the potency using a modified broth microdilution method based on CLSI M07-A11 standards, enhanced with Resazurin (Alamar Blue) for high-sensitivity readout.

Experimental Workflow Diagram

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution Dilute Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Add Resazurin Add Resazurin (0.01%) Incubation->Resazurin Readout Read Fluorescence (Ex 560 / Em 590) Resazurin->Readout 2-4h

Caption: Figure 1. Resazurin-enhanced broth microdilution workflow for high-throughput MIC determination.

Detailed Protocol
  • Plate Setup: Use sterile 96-well round-bottom plates. Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into columns 2-12.

  • Compound Addition: Add 200 µL of compound (at 2x desired top concentration) to column 1. Perform 1:2 serial dilutions across the plate to column 10.

    • Controls: Column 11 = Growth Control (Bacteria + DMSO only). Column 12 = Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL. Add 100 µL to wells 1-11. Final assay density: 5 x 10^5 CFU/mL .

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Interpretation: Blue = No Growth (Inhibition). Pink/Fluorescent = Growth (Metabolic reduction of resazurin).[1]

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.[1][2]

Self-Validating Check: The Z-factor for this assay should be >0.5. If Column 11 (Growth Control) remains blue, the inoculum was too low or the DMSO killed the bacteria.

Phase II: Mechanistic Validation (DNA Gyrase Inhibition)

To confirm the naphthyridine scaffold is acting on-target (and not via membrane disruption), a Supercoiling Inhibition Assay is required. This assay measures the drug's ability to prevent DNA Gyrase from converting relaxed plasmid DNA into supercoiled DNA.[3]

Mechanism of Action Diagram

Gyrase_Mechanism Relaxed Relaxed DNA (Substrate) Complex Gyrase-DNA Cleavage Complex Relaxed->Complex + ATP Gyrase DNA Gyrase (Enzyme) Gyrase->Complex Supercoiled Supercoiled DNA (Product) Complex->Supercoiled Normal Cycle Stalled Stalled Complex (Double Strand Break) Complex->Stalled Drug Bound Drug Naphthyridine (Inhibitor) Drug->Complex Stabilizes Stalled->Supercoiled Blocked

Caption: Figure 2. Naphthyridines stabilize the cleavage complex, preventing supercoiling and causing DNA breaks.

Assay Protocol (Gel-Based)
  • Reagents:

    • Substrate: Relaxed pBR322 plasmid (0.5 µ g/reaction ).[3]

    • Enzyme: E. coli DNA Gyrase (1 U).

    • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP.

  • Reaction Assembly:

    • Mix Buffer + Relaxed Plasmid + Test Compound (in DMSO).[3]

    • Initiate with Gyrase enzyme .[3]

    • Total volume: 30 µL.[3][4]

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 30 µL of Stop Buffer (40% glycerol, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + 30 µL Chloroform/Isoamyl alcohol.

  • Analysis:

    • Load aqueous phase onto 1% agarose gel.[3]

    • Run at 80V for 2 hours.

    • Stain with Ethidium Bromide.[3][5]

    • Result:Supercoiled DNA migrates faster (lower band). Relaxed DNA migrates slower (upper band).

    • Positive Hit: Presence of the upper "Relaxed" band indicates the enzyme was inhibited.

Phase III: Safety Profiling (Selectivity Index)

A potent antibiotic is useless if it kills mammalian cells at the same concentration. We calculate the Selectivity Index (SI) using the MTT assay on HEK293 (kidney) or HepG2 (liver) cells.

Protocol:

  • Seeding: Seed cells at 1 x 10^4 cells/well in DMEM + 10% FBS. Incubate 24h to adhere.

  • Treatment: Replace media with serum-free media containing serial dilutions of the naphthyridine. Incubate 24h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Calculation:

    • Measure Absorbance at 570 nm.[6]

    • Calculate CC50 (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC50 / MIC .

    • Target: SI > 10 is acceptable; SI > 100 is excellent.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[7]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.

Sources

Application Note: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine in Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for evaluating 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (referred to herein as BMNA ) within Topoisomerase I (Topo I) inhibition assays.

While BMNA is often utilized as a versatile heterocyclic building block in medicinal chemistry (CAS: 1820683-25-7), its 1,5-naphthyridine core is a privileged scaffold for DNA-intercalating agents. This guide focuses on characterizing its potential as a Topoisomerase I Poison —a class of drugs that stabilize the covalent DNA-enzyme complex, leading to replication fork collision and apoptosis, similar to Camptothecin (CPT).

Introduction & Mechanistic Rationale

The Target: Human Topoisomerase I (Top1)

Topoisomerase I relaxes supercoiled DNA by generating a transient single-strand break (nicking), allowing the DNA to rotate, and then religating the strand. This process is mediated by a covalent tyrosyl-DNA phosphotyrosine intermediate (the "cleavage complex").

The Compound: BMNA

The 1,5-naphthyridine scaffold is structurally analogous to the C- and D-rings of Camptothecin and the core of indenoisoquinolines.

  • Planar Geometry: Facilitates intercalation between DNA base pairs at the cleavage site.

  • 2-Amine / 3-Bromo Substitution: These functional groups provide critical electronic modulation. The 2-amine acts as a hydrogen bond donor/acceptor within the minor groove, while the 3-bromo group offers halogen bonding potential and steric bulk that may prevent religation.

Mechanism of Action (MoA): BMNA is hypothesized to act as an Interfacial Inhibitor . It does not inhibit the catalytic activity of the enzyme directly; rather, it reversibly binds to the Top1-DNA interface after the nicking step, trapping the enzyme in the covalent complex and preventing religation.

Diagram 1: Topoisomerase I Catalytic Cycle & Inhibition

The following diagram illustrates where BMNA intervenes in the enzymatic cycle.

Topo1_Mechanism Substrate Supercoiled DNA + Topo I Enzyme NonCov Non-Covalent Binding Substrate->NonCov Cleavage Cleavage Complex (Transient Nick) NonCov->Cleavage Tyr-723 Attack Religation Strand Religation (Healing) Cleavage->Religation Normal Cycle Trapped Stabilized Ternary Complex (Dead-End Product) Cleavage->Trapped + BMNA Relaxed Relaxed DNA (Physiological) Religation->Relaxed Inhibitor BMNA (Intercalation) Inhibitor->Trapped Trapped->Religation Reversible? Damage Replication Fork Collision DOUBLE STRAND BREAKS Trapped->Damage S-Phase

Caption: The Top1 catalytic cycle. BMNA acts at the "Cleavage Complex" stage, stabilizing the nicked state and preventing religation, ultimately causing DNA damage.

Compound Handling & Preparation[1]

To ensure assay reproducibility, proper solubilization is critical. Naphthyridines are hydrophobic and prone to precipitation in aqueous buffers.

ParameterSpecificationNotes
Molecular Weight 238.08 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare 10 mM or 50 mM stock.
Solubility Limit ~50 mM in DMSOSonicate if necessary.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles >3 times.
Working Buffer TGS BufferTris-HCl, Glycerol, NaCl (See Protocol).
Max DMSO in Assay < 2% (v/v)Topo I is sensitive to high DMSO.

Protocol A: Cell-Free DNA Relaxation Assay

Purpose: To determine if BMNA inhibits the catalytic relaxation of supercoiled plasmid DNA by Topo I. This is the primary screening assay.

Materials
  • Enzyme: Recombinant Human Topoisomerase I (e.g., from TopoGEN or Inspiralis).

  • Substrate: Supercoiled pBR322 or pHOT1 plasmid DNA (0.5 µ g/reaction ).

  • Reference Inhibitor: Camptothecin (CPT) (100 µM stock).

  • Assay Buffer (10X): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% Glycerol.

Step-by-Step Workflow
  • Master Mix Preparation: Prepare a master mix on ice (sufficient for N+2 samples).

    • H2O: Up to final volume.

    • 10X Assay Buffer: 2 µL per rxn.

    • Supercoiled DNA: 0.5 µg per rxn.

    • Note: Do not add enzyme yet.

  • Compound Addition:

    • Aliquot 18 µL of Master Mix into PCR tubes.

    • Add 1 µL of BMNA at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative: 1 µL DMSO (No inhibitor).

      • Positive: 1 µL Camptothecin (50 µM final).

      • Blank: DNA only (No enzyme, No cmpd).

  • Initiation:

    • Add 1 µL (1-2 Units) of Topoisomerase I enzyme to all tubes except the Blank.

    • Mix gently by pipetting. Do not vortex (shears DNA/denatures enzyme).

  • Incubation:

    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Add 4 µL of Stop Buffer/Loading Dye (5% SDS, 0.25% Bromophenol Blue, 40% Glycerol).

    • Critical: SDS denatures the enzyme. If BMNA is a poison, the DNA may remain nicked (see Protocol B). If it is a catalytic inhibitor, DNA remains supercoiled.

  • Electrophoresis:

    • Load samples onto a 1% Agarose gel (without Ethidium Bromide).

    • Run at 2-3 V/cm for 2-3 hours in TAE buffer.

    • Stain post-run with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain for 15 mins.

Data Interpretation[2][3][4][5][6][7][8]
  • Form I (Supercoiled): Runs fastest (lower band). Indicates Inhibition (enzyme failed to relax).

  • Form II (Nicked/Relaxed): Runs slower (upper bands). Indicates No Inhibition (enzyme worked) OR Trapping (enzyme worked but cut strand was trapped).

  • Laddering: A distribution of topoisomers indicates partial inhibition.

Protocol B: Cleavage Complex Trapping Assay (SDS-K Method)

Purpose: To distinguish between a catalytic inhibitor (prevents binding) and a poison (stabilizes cleavage complex). BMNA is expected to be a poison.

Principle

Detergent (SDS) denatures the Topo I. If the enzyme is covalently bound to DNA (trapped by BMNA), the SDS-denatured protein remains attached, causing the DNA to be nicked (Form II). Proteinase K digestion removes the protein, revealing the nicked plasmid.

Workflow Modifications (from Protocol A)
  • Incubation: Perform the reaction as in Protocol A (37°C, 30 min).

  • SDS Trapping:

    • Add SDS to 1% final concentration.

    • Crucial Step: Vortex vigorously for 10 seconds. This traps the covalent complex.

  • Proteinase K Digestion:

    • Add Proteinase K (0.5 mg/mL final).

    • Incubate at 45°C for 30-60 minutes .

    • Why: This digests the Topo I enzyme covalently linked to the DNA nick. Without this, the bulky protein prevents DNA from entering the gel.

  • Analysis:

    • Run on Agarose gel containing Ethidium Bromide (0.5 µg/mL) .

    • Note: Running with EtBr separates nicked (Form II) from relaxed (Form Ir) more effectively.

Expected Results for BMNA
  • If BMNA is a Poison: You will see a dose-dependent increase in Form II (Nicked) DNA.

  • If BMNA is a Catalytic Inhibitor: You will see Form I (Supercoiled) DNA (enzyme never cut).

  • If BMNA is Inactive: You will see Form Ir (Relaxed) DNA (enzyme cut and religated normally).

Experimental Workflow Diagram

The following diagram outlines the decision matrix for the screening process.

Workflow Start Start: BMNA Stock (DMSO) RelaxAssay Protocol A: Relaxation Assay (30 min @ 37°C) Start->RelaxAssay Gel1 Agarose Gel Electrophoresis RelaxAssay->Gel1 Result1 Result: Supercoiled DNA (Form I) Persists? Gel1->Result1 NoInhib Result: Fully Relaxed (Compound Inactive) Result1->NoInhib No Active Hit: Enzyme Inhibited Result1->Active Yes MechAssay Protocol B: Cleavage Trapping (SDS + Proteinase K) Active->MechAssay Gel2 EtBr Gel Analysis MechAssay->Gel2 Result2 Result: Nicked DNA (Form II) Accumulation? Gel2->Result2 Poison Mechanism: Topo I POISON (Stabilizes Cleavage Complex) Result2->Poison Yes (High Nicking) Catalytic Mechanism: Catalytic Inhibitor (Prevents Binding) Result2->Catalytic No (Supercoiled)

Caption: Decision tree for characterizing BMNA activity. Protocol A establishes potency; Protocol B determines the mechanism (Poison vs. Catalytic).

References

  • Alonso, C., et al. (2014).[1] "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry, 14(23), 2722-2728.[1][2]

  • Khadka, D.B., & Cho, W.J. (2013). "1,5-Naphthyridine derivatives as a potential cytotoxic agent: A review." Korean Journal of Physiology & Pharmacology, 17(3), 209-216.

  • Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6, 789–802.

  • Topogen, Inc. "Topoisomerase I Assay Protocols." Standard Operating Procedures.

  • BenchChem. "3-Bromo-4-methyl-1,5-naphthyridine Technical Data."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide field-proven troubleshooting, mechanistic insights, and validated protocols for the isolation and purification of 3-bromo-4-methyl-1,5-naphthyridin-2-amine. This halogenated diazanaphthalene is a critical heterocyclic building block frequently utilized in the synthesis of PRMT5 and PDE-10A inhibitors[1][2].

Core Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Sat. NaHCO3) Crude->Workup PhaseSep Phase Separation Workup->PhaseSep AqPhase Aqueous Phase (Succinimide/Salts) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Naphthyridines) PhaseSep->OrgPhase Retain Chromatography Flash Chromatography (Silica + 1% Et3N) OrgPhase->Chromatography Fractions Product Fractions Chromatography->Fractions Crystallization Recrystallization (EtOH/H2O) Fractions->Crystallization PureProduct Pure Target Compound Crystallization->PureProduct

Figure 1: Step-by-step purification workflow for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine.

Troubleshooting Guide

As a Senior Application Scientist, I frequently see purification failures stemming from a misunderstanding of the molecule's electronic properties. The 1,5-naphthyridine core is electron-deficient but possesses highly basic nitrogen atoms[3].

Q1: Why does my product exhibit severe streaking on standard silica gel, causing it to co-elute with the unreacted starting material?

  • Causality: The 1,5-naphthyridine core contains basic nitrogen atoms (base pKa ~2.9)[4], and the C2-amino group further increases local basicity[5]. These basic sites act as strong hydrogen bond acceptors that interact tightly with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. This continuous adsorption/desorption equilibrium manifests as chromatographic streaking[6].

  • Solution: Pre-treat your silica column with a basic modifier. Adding 1-2% triethylamine (Et₃N) to your mobile phase competitively binds and deactivates the acidic silanol sites, allowing the naphthyridine derivative to elute in sharp, distinct bands.

Q2: I am observing significant contamination from a dibrominated byproduct. How can I efficiently separate it from the target monobrominated product?

  • Causality: Over-bromination (typically at the 6- or 8-position of the naphthyridine ring) replaces a polarizable C-H bond with a bulky, hydrophobic C-Br bond[7]. This increases the overall lipophilicity of the molecule, making the dibrominated byproduct significantly less polar than the target compound.

  • Solution: While column chromatography can separate these, a solvent-antisolvent recrystallization is far more scalable. The dibrominated species has lower solubility in polar protic solvents. By dissolving the mixture in hot ethanol and slowly adding water, the target monobrominated product will crystallize selectively while the more lipophilic dibromo-impurity either crashes out early (if highly concentrated) or remains in the non-polar mother liquor fractions[6].

Q3: My crude reaction mixture contains a large amount of succinimide (from the NBS bromination step). How do I remove it before loading the sample onto a column?

  • Causality: Succinimide is highly soluble in water but can partition into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) if the aqueous phase is not properly optimized.

  • Solution: Perform a rigorous aqueous workup using cold, saturated sodium bicarbonate (NaHCO₃). The mildly basic conditions ensure the naphthyridine remains deprotonated and partitioned in the organic phase, while the succinimide is washed into the aqueous layer.

Quantitative Chromatographic Data

To facilitate easy comparison during your TLC and chromatography method development, refer to the standardized retention factors (Rf) and polarity profiles below.

Parameter4-Methyl-1,5-naphthyridin-2-amine (Starting Material)3-Bromo-4-methyl-1,5-naphthyridin-2-amine (Target)Dibrominated Byproduct (Impurity)
Rf (DCM:MeOH 95:5) 0.25 (Severe streaking)0.40 (Sharp with 1% Et₃N)0.65 (Sharp)
Rf (Hexane:EtOAc 1:1) 0.100.300.55
Solubility in EtOH HighModerate (Requires heat)Low
Relative Polarity HighMediumLow

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Acid-Base Workup
  • Quench: Dilute the crude bromination reaction mixture with DCM (10 mL per 1 mmol of substrate).

  • Wash: Add an equal volume of cold, saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH ≥ 8.0. If it is acidic, the basic naphthyridine core has protonated into a water-soluble salt, meaning your product is currently in the aqueous waste. Add more NaHCO₃ until pH ≥ 8 to ensure complete partitioning into the organic phase.

  • Extraction: Collect the lower DCM layer. Extract the aqueous layer twice more with fresh DCM.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Deactivated Flash Chromatography
  • Column Preparation: Slurry-pack silica gel using a solvent system of Hexane:EtOAc (80:20) containing 1% Et₃N (v/v)[6]. Flush 3 column volumes to fully deactivate the silanol groups.

  • Loading: Dissolve the crude solid in a minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite.

  • Self-Validation Check: Perform a 2D-TLC on the crude mixture using the planned gradient. Spot the sample, run it, rotate the plate 90 degrees, and run it again. If the target spot deviates from a perfect diagonal line, the compound is degrading or irreversibly binding to the silica, confirming that your Et₃N concentration is too low.

  • Elution: Run a gradient from Hexane:EtOAc (80:20) to (50:50) while maintaining 1% Et₃N.

  • Collection: Pool fractions containing the pure product (Rf ~0.30 in 1:1 Hexane:EtOAc) and evaporate.

Protocol C: Solvent-Antisolvent Recrystallization
  • Dissolution: Suspend the semi-pure chromatography product in a minimum volume of boiling ethanol (EtOH).

  • Clarification: If insoluble dibrominated particulates remain, perform a hot filtration.

  • Crystallization: Remove from heat and add dropwise cold distilled water (anti-solvent) until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Self-Validation Check: Analyze the remaining mother liquor via LC-MS after filtering the crystals. The presence of a dominant peak at m/z ~238/240 [M+H]+ indicates incomplete precipitation. If this occurs, reduce the temperature further or add an additional 5% volume of water.

  • Isolation: Filter the pale-yellow crystals and dry under a high vacuum at 40°C overnight.

Frequently Asked Questions (FAQs)

Q: Is 3-Bromo-4-methyl-1,5-naphthyridin-2-amine light-sensitive? A: Yes. Like many halogenated heteroaromatics, the C-Br bond can undergo homolytic cleavage upon prolonged exposure to UV light, leading to debromination or dimerization. Store the purified solid in amber vials flushed with argon or nitrogen at 4°C.

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase? A: Absolutely. If normal-phase streaking persists despite Et₃N deactivation, reversed-phase chromatography (using a gradient of Water/Acetonitrile with 0.1% TFA or Formic Acid) is highly effective for polar naphthyridines[6]. Note that the product will elute as a salt and require neutralization post-purification.

References

  • Source: digitallibrary.co.
  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: googleapis.com (European Patent Office)
  • Source: smolecule.
  • Source: nih.gov (PMC)

Sources

Overcoming poor reactivity of aryl chlorides in 1,5-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NAPH-15-CL-REACTIVITY Subject: Troubleshooting poor conversion of chloro-1,5-naphthyridines in cross-coupling. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.

Diagnostic Matrix: Why is your reaction failing?

Before altering conditions, identify the failure mode. 1,5-Naphthyridines present a "double-edged" challenge: the electron-deficient ring makes the C-Cl bond strong (hard to break), while the two nitrogen atoms are potent Lewis bases that poison metal catalysts (hard to keep active).

Observation (TLC/LCMS)DiagnosisRoot CauseImmediate Fix
No Conversion (Starting Material intact)Catalyst Poisoning The naphthyridine nitrogens (N1/N5) are binding to Pd(II), forming an inactive "resting state" complex (e.g., [(Naph)PdL2]), preventing oxidative addition.Switch to Precatalysts: Use Pd-G3/G4 precatalysts (e.g., XPhos Pd G4) to ensure rapid Pd(0) generation. Ligand Switch: Use bulky biaryl phosphines (BrettPhos, tBuXPhos) that sterically preclude N-coordination.
Hydrodechlorination (Product is H-Naphthyridine)Slow Oxidative Addition The C-Cl bond insertion is too slow. The active Pd-H species (formed via

-hydride elimination from solvent/base) reduces the chloride.
Solvent/Base Switch: Remove alcohols. Switch from

or

to inorganic bases (

,

). Use aprotic, anhydrous solvents (Dioxane, Toluene).
Homocoupling (Bi-naphthyridine formed)Disproportionation Often seen with Ni catalysis or unoptimized Pd cycles where transmetallation is slow.Optimize Reductant: If using Ni, ensure Zn/Mn dust is activated. If Pd, lower catalyst loading and increase nucleophile concentration.
Regio-scrambling (Wrong isomer)Benzyne Mechanism Use of overly strong bases (e.g.,

,

) causing elimination-addition rather than metal catalysis.
Milder Base: Switch to weak inorganic bases (

) or milder alkoxides (

).

The Palladium Protocol: Solving the "Chloride Problem"

The C-Cl bond in 1,5-naphthyridine is significantly stronger than in pyridine or quinoline. Standard ligands (


, dppf) are insufficient. You must use Dialkylbiaryl Phosphines  (Buchwald Ligands) to facilitate oxidative addition.
The "Golden Rule" of Naphthyridine Coupling

Do not generate Pd(0) in situ from Pd(II) salts. Why? When you mix


 with a ligand and 1,5-naphthyridine, the naphthyridine nitrogens often coordinate to the Pd(II) faster than the phosphine ligand, locking the metal in an inactive state.
Solution: Always use Palladacycle Precatalysts (G3 or G4) . These release the active 

species only upon activation by base in the reaction vessel.
Recommended Workflows
A. Buchwald-Hartwig Amination (C-N Bond)

Best for: 2-chloro and 4-chloro-1,5-naphthyridines.

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Ligand: BrettPhos (1-3 mol%) - Crucial for primary amines.

  • Base: NaOtBu (1.5 equiv) or

    
     (for base-sensitive substrates).
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Temp: 80–100 °C.

  • Note: For secondary amines, switch to RuPhos Pd G4 .

B. Suzuki-Miyaura Coupling (C-C Bond)

Best for: Installing aryl/heteroaryl groups.

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Ligand: XPhos (2 mol%)

  • Boron Source: Boronic acid pinacol esters (more stable than acids).

  • Base:

    
     (3.0 equiv, 2M aq. solution).
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1).

  • Temp: 60–80 °C.

  • Tech Tip: If the boronic acid is unstable (protodeboronation), use Pd-PEPPSI-IPr catalyst in pure Dioxane.

Visualization: The Ligand Steric Shield

The diagram below illustrates how bulky ligands prevent the naphthyridine nitrogen from poisoning the catalyst.

G cluster_0 Standard Ligand (Failure) cluster_1 Bulky Ligand (Success) Pd_fail Pd Naph_fail Naphthyridine (N-Coordination) Pd_fail->Naph_fail Strong Bond (Poisoning) Ligand_fail PPh3 Pd_fail->Ligand_fail Pd_succ Pd Ligand_succ BrettPhos (Steric Bulk) Pd_succ->Ligand_succ Active Species Cl_succ C-Cl Bond (Oxidative Addition) Pd_succ->Cl_succ Reaction Proceeds Naph_succ Naphthyridine (N-Repelled) Ligand_succ->Naph_succ Steric Repulsion

Caption: Comparison of catalyst poisoning by N-coordination (left) vs. steric protection using bulky Buchwald ligands (right).

The Nickel Alternative: When Palladium Fails

If the C-Cl bond is too inert for Palladium, or if cost is a driver, Nickel is the superior metal for activating aryl chlorides. Nickel undergoes oxidative addition to C-Cl bonds more readily than Palladium due to its smaller atomic radius and higher nucleophilicity in the Ni(0) state.

Protocol: Ni-Catalyzed Amination
  • Precatalyst:

    
     (10 mol%) - Requires Glovebox/Strict Schlenk technique.
    
  • Ligand: SIPr (10 mol%) or dppf (for thiols/C-C).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (anhydrous).[1]

  • Temp: 100 °C.

Warning:


 is extremely air-sensitive. If you lack a glovebox, use air-stable Ni(II) precatalysts like Ni(glyme)Cl2  with a reductant (Zn or Mn).

Nucleophilic Aromatic Substitution ( )

Before attempting metal catalysis, verify if your substrate allows for catalyst-free substitution.

  • Position 2 & 6: Highly reactive to

    
     due to the adjacent nitrogen (alpha-effect). Strong nucleophiles (amines, alkoxides) can displace chlorides here without metal.
    
  • Position 3 & 7: Unreactive to

    
    . Must use Pd/Ni catalysis. 
    
  • Position 4 & 8: Moderately reactive. May require acid catalysis (p-TsOH) to protonate the ring nitrogen, increasing electrophilicity.

Decision Logic

SNAr_Logic Start Cl-Naphthyridine Position? Pos2_6 Position 2 or 6 (Alpha) Start->Pos2_6 Pos4_8 Position 4 or 8 (Gamma) Start->Pos4_8 Pos3_7 Position 3 or 7 (Beta) Start->Pos3_7 Action2 Standard SNAr (Heat + Base) Pos2_6->Action2 Action4 Acid-Catalyzed SNAr (pTsOH + Heat) Pos4_8->Action4 Action3 STOP: Use Pd/Ni Catalysis Pos3_7->Action3

Caption: Decision tree for selecting between SNAr and Metal Catalysis based on chloride regiochemistry.

References & Validated Resources

  • Buchwald-Hartwig General Guidelines:

    • Title: Buchwald-Hartwig Amination (ACS GCI Reagent Guide)

    • Source: ACS Green Chemistry Institute

    • URL:[Link]

  • Naphthyridine Reactivity Reviews:

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines[2][3]

    • Source: Molecules (PMC / NIH)

    • URL:[Link]

  • Catalyst Deactivation Mechanisms:

    • Title: Interactions of 1,5-naphthyridine with Pd(en)Cl2 in aqueous solution[4][5]

    • Source: Journal of Inorganic Biochemistry

    • URL:[Link]

  • Advanced Suzuki Coupling Guides:

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide

    • Source: Yoneda Labs

    • URL:[Link]

Sources

Preventing hydrodehalogenation in palladium-catalyzed amination of bromo-pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination of bromo-pyridines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful but often sensitive transformation. Our focus is to provide actionable solutions and deep mechanistic insights to help you suppress the common and frustrating side reaction of hydrodehalogenation, thereby maximizing the yield and purity of your desired aminopyridine product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of des-bromo pyridine in my reaction mixture. What is this byproduct, and why is it forming?

A: The byproduct you are observing is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species, inadvertently formed during the catalytic cycle, transfers a hydride to the bromo-pyridine in a reductive elimination step, regenerating the Pd(0) catalyst and releasing the unwanted, reduced arene.

The formation of this byproduct is particularly problematic because it consumes your starting material, reduces the yield of the desired C-N coupled product, and can be difficult to separate due to similar polarities. Understanding the origin of the Pd-H species is the first step to preventing its formation.

Q2: What is the mechanism of hydrodehalogenation, and how does it compete with my desired amination reaction?

A: Hydrodehalogenation is a parasitic catalytic cycle that runs in parallel with the productive Buchwald-Hartwig amination cycle. The key to preventing it is to ensure the rate of C-N reductive elimination is significantly faster than the pathways that generate and consume Pd-H species.

The primary sources of the problematic palladium-hydride species include:

  • β-Hydride Elimination from the Pd(II)-Amido Complex: If the amine coupling partner has β-hydrogens, the arylpalladium(II) amido intermediate can undergo β-hydride elimination. This is especially a risk with sterically hindered secondary amines.[2]

  • Reaction with the Alkoxide Base: Strong alkoxide bases with β-hydrogens, such as sodium tert-butoxide (NaOtBu), can react with the palladium center to form a Pd-H species.

  • Trace Water or other Protic Sources: Moisture in the reaction can also serve as a proton source leading to Pd-H intermediates.

Below is a diagram illustrating the competition between the productive amination pathway and the hydrodehalogenation side reaction.

Buchwald_Hartwig_vs_Hydrodehalogenation cluster_main Productive Amination Cycle cluster_side Parasitic Hydrodehalogenation Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Py-Br PdII_Aryl L-Pd(II)(Py)Br OxAdd->PdII_Aryl AmineCoord Amine Coordination + Deprotonation PdII_Aryl->AmineCoord + HNR₂ + Base PdH_Formation Pd-H Formation (e.g., from Base, Amine) PdII_Aryl->PdH_Formation + H-source PdII_Amido L-Pd(II)(Py)(NR₂) AmineCoord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination (Desired) PdII_Amido->RedElim Product Aminopyridine (Py-NR₂) RedElim->Product PdH_Species L-Pd(II)(H)Br PdH_Formation->PdH_Species PdH_Species->Pd0 RedElim_HDH Reductive Elimination (Undesired) PdH_Species->RedElim_HDH Byproduct Hydrodehalogenated Pyridine (Py-H) RedElim_HDH->Byproduct

Caption: Competing catalytic cycles in the amination of bromo-pyridines.

Q3: How does my choice of phosphine ligand influence the amount of hydrodehalogenation?

A: Ligand selection is arguably the most critical factor in suppressing hydrodehalogenation. The ideal ligand accelerates the desired C-N reductive elimination step to outcompete the pathways leading to the Pd-H species.[2][3]

Key characteristics of effective ligands include:

  • Steric Bulk: Large, bulky ligands promote the reductive elimination step and can sterically hinder the approach of hydride sources to the palladium center.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium, which also accelerates the C-N bond-forming reductive elimination.[3]

Monodentate biarylphosphine ligands, often referred to as "Buchwald ligands," are the state-of-the-art for this reason. They combine significant steric bulk with strong electron-donating properties.[4]

Ligand ClassKey Features & PerformanceExample(s)
Bulky Biarylphosphines (Recommended) Highly electron-rich and sterically demanding. They are designed to accelerate C-N reductive elimination, making them the best choice to minimize hydrodehalogenation.[4]XPhos, RuPhos, BrettPhos
Bidentate Phosphines Can be effective but may be less general. The defined bite angle can sometimes lead to less active catalysts or favor decomposition pathways depending on the substrate.[5]BINAP, dppf
Simple Trialkylphosphines Electron-rich but may lack the necessary steric bulk to sufficiently accelerate reductive elimination relative to side reactions.P(tBu)₃

Pro-Tip: For challenging 2-bromo-pyridines, the pyridine nitrogen can act as an inhibitor by coordinating to the palladium catalyst.[6] Using a very bulky ligand like XPhos or BrettPhos is crucial to sterically block this unwanted coordination and maintain high catalytic activity.[6]

Q4: I'm using NaOtBu as a base and getting a lot of byproduct. Should I switch bases?

A: Yes, switching your base is an excellent troubleshooting step. While strong bases like sodium tert-butoxide (NaOtBu) are often required for efficient amine deprotonation, they can also promote hydrodehalogenation.[7] Weaker, non-nucleophilic inorganic bases are often a better choice, even if they require slightly higher temperatures or longer reaction times.

BasepKa (Conjugate Acid)ProsCons
NaOtBu / KOtBu ~19Very strong, promotes fast reaction rates.Can act as a hydride source; can decompose sensitive functional groups.[8]
LHMDS ~26Very strong and non-nucleophilic.Can be expensive; moisture sensitive.
K₃PO₄ ~12.3Weaker, less prone to side reactions. Good for sensitive substrates.Often requires higher temperatures (e.g., >100 °C) and can have solubility issues.[4]
Cs₂CO₃ ~10.3Mild base, often effective.Can have poor solubility in non-polar solvents like toluene.

Recommendation: Start by replacing NaOtBu with K₃PO₄ . It is a robust and reliable choice that often provides a better balance between reactivity and selectivity, minimizing the hydrodehalogenation pathway.

Q5: What is the optimal temperature for these reactions? Could I be running it too hot?

A: Absolutely. Temperature is a double-edged sword. While higher temperatures increase the rate of the desired amination, they disproportionately accelerate catalyst decomposition and hydrodehalogenation pathways.[6]

General Guidance:

  • Starting Point: Begin your optimization at a moderate temperature, typically 80-100 °C , when using solvents like toluene or dioxane.[9]

  • If Hydrodehalogenation is Observed: Lower the temperature to 70-80 °C and increase the reaction time. A slower, cleaner reaction is preferable to a fast, messy one.

  • If No Reaction Occurs: Before increasing the temperature, ensure your catalyst system (ligand and precatalyst) is optimal. Only increase the temperature as a last resort, as this often exacerbates side reactions.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels (>10%) of hydrodehalogenation. 1. Suboptimal Ligand: Ligand is not bulky/electron-rich enough to promote fast C-N reductive elimination. 2. Aggressive Base: NaOtBu is acting as a hydride source. 3. High Temperature: Reaction temperature is promoting catalyst decomposition and side reactions.1. Switch to a bulky biarylphosphine ligand like XPhos or RuPhos. 2. Change the base to K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature to 80 °C and monitor over a longer period.
Reaction starts but stalls. Formation of black precipitate (palladium black). 1. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions. 2. Inhibition by Pyridine Substrate: Especially for 2-bromo-pyridines, the substrate is poisoning the catalyst.[6]1. Use a Palladacycle Precatalyst (e.g., XPhos-G3-Pd) for more controlled generation of the active catalyst.[8] 2. Increase the bulk of the ligand to prevent substrate coordination. 3. Lower the reaction temperature.
Low or no conversion to product. 1. Inactive Catalyst: Poor quality reagents, air, or moisture have deactivated the catalyst. 2. Base is too weak or insoluble. 3. Temperature is too low. 1. Ensure all reagents are pure and solvents are anhydrous. Use rigorous inert atmosphere techniques (glovebox or Schlenk line).[10] 2. Ensure vigorous stirring to suspend inorganic bases. Consider a stronger base if using K₃PO₄ at low temp. 3. Confirm your ligand/precatalyst choice is appropriate before increasing heat.

Optimized Protocol: General Procedure for Amination of 3-Bromopyridine

This protocol is a robust starting point designed to minimize hydrodehalogenation for a generic primary or secondary amine coupling with 3-bromopyridine.

Reagents & Equipment:

  • 3-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • XPhos (2 mol %)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground)

  • Anhydrous Toluene (0.1-0.2 M concentration)

  • Oven-dried Schlenk flask or vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure: [10]

  • Setup: In a glovebox or under a positive flow of inert gas, add the K₃PO₄, XPhos Pd G3 precatalyst, and XPhos ligand to the Schlenk flask.

  • Reagent Addition: Add the 3-bromopyridine to the flask. If your amine is a solid, add it at this stage as well.

  • Seal and Purge: Seal the flask with a septum. If not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous toluene via syringe. If your amine is a liquid, add it via syringe at this point.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 90 °C . Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aminopyridine product.

Below is a flowchart to guide your experimental decisions.

troubleshooting_flowchart start Start: Amination of Bromo-pyridine setup Standard Conditions: - XPhos Pd G3 (2%) - K₃PO₄ (2 eq) - Toluene, 90 °C start->setup check Analyze Reaction Outcome (LCMS/TLC) setup->check success High Yield, <5% HDH Reaction Complete! check->success Good Result high_hdh Problem: High Hydrodehalogenation (>10%) check->high_hdh Bad Selectivity stalled Problem: Reaction Stalled / Pd Black check->stalled Low Conversion sol_hdh1 Action: Lower Temp to 80 °C high_hdh->sol_hdh1 sol_stalled1 Action: Check inertness of setup. Use fresh, anhydrous solvent. stalled->sol_stalled1 sol_hdh2 Action: Ensure K₃PO₄ is finely ground and stirring is vigorous sol_hdh1->sol_hdh2 sol_stalled2 Action: Increase ligand bulk (e.g., BrettPhos) sol_stalled1->sol_stalled2

Caption: Troubleshooting decision tree for bromo-pyridine amination.

References

  • Guram, A. S., & Buchwald, S. L. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Nolan, S. P., & Organ, M. G. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Stambuli, J. P., et al. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]

  • Request PDF. (2025). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. PMC. [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [Link]

  • Czaplik, W. M., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications. [Link]

  • Request PDF. (n.d.). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate. [Link]

  • Gooßen, L. J., et al. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Maleczka, R. E., Jr., & Ghosh, B. (n.d.). Catalytic Hydrodehalogenation Reactions. Thieme. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Gini, A., et al. (2019). Switchable selectivity in Pd-catalyzed [3 + 2] annulations of γ-oxy-2-cycloalkenones with 3-oxoglutarates: C–C/C–C vs C–C/O–C bond formation. Beilstein Journals. [Link]

  • Lipshutz, B. H., et al. (n.d.). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. PMC. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,5-Naphthyridine Isomers in Biological Assays: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold stands out as a privileged heterocyclic system, underpinning a wide array of biologically active compounds.[1][2][3][4] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with various biological targets. This guide offers an in-depth comparative analysis of 1,5-naphthyridine isomers, drawing from experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

The versatility of the 1,5-naphthyridine core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] This guide will delve into the nuances of how subtle changes in the isomeric structure and substitutions on the 1,5-naphthyridine ring can profoundly impact biological activity.

The 1,5-Naphthyridine Scaffold: A Foundation for Diverse Biological Activity

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers, with the 1,5-naphthyridine structure being of particular interest in drug discovery.[2][5][6][7] The presence and position of the nitrogen atoms influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical for target binding and biological function.

A significant body of research has been dedicated to synthesizing and evaluating various 1,5-naphthyridine derivatives.[2][3] These efforts have yielded compounds with potent activities against a range of diseases. For instance, fused 1,5-naphthyridines have shown promise as anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.[1][3]

Comparative Analysis of 1,5-Naphthyridine Derivatives in Anticancer Assays

The development of novel anticancer agents is a primary focus in medicinal chemistry, and the 1,5-naphthyridine scaffold has emerged as a valuable starting point.[8] Numerous studies have demonstrated the potential of these compounds to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase I and II, and dual kinase inhibition of PI3K/mTOR.[1][9][10]

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several 1,5-naphthyridine derivatives against various human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are provided for a comparative assessment of potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Mechanism of Action
Indeno[1][3]naphthyridine 51dA549Lung Adenocarcinoma1.7 ± 0.1Topoisomerase I Inhibition
Indeno[1][3]naphthyridine 51gA549Lung Adenocarcinoma2.9 ± 0.9Not Specified
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][3]naphthyridine 127aA549Lung Adenocarcinoma1.03 ± 0.30Not Specified
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][3]naphthyridine 127aSKOV3Ovarian Carcinoma1.75 ± 0.20Not Specified
Naphthyridine Derivative 16HeLaCervical Cancer0.7Antimitotic
Naphthyridine Derivative 16HL-60Leukemia0.1Antimitotic
Naphthyridine Derivative 16PC-3Prostate Cancer5.1Antimitotic
Benzo[c]naphthyridine Derivative 1cHCT-116Colon Carcinoma0.51CK2 Inhibition
Benzo[c]naphthyridine Derivative 1cA549Lung Carcinoma1.23CK2 Inhibition
Benzo[c]naphthyridine Derivative 1cPC-3Prostate Cancer0.98CK2 Inhibition

Data compiled from multiple sources.[1][11][12]

Causality Behind Experimental Choices: The selection of cell lines in these studies is strategic. A549 (lung), SKOV3 (ovarian), HeLa (cervical), HL-60 (leukemia), PC-3 (prostate), and HCT-116 (colon) represent a diverse range of common and challenging cancers. This allows for an initial assessment of the breadth of a compound's anticancer activity. The use of well-established cancer cell lines also ensures reproducibility and comparability of data across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the 1,5-naphthyridine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Self-Validating System: The inclusion of both positive and negative controls is crucial for the validity of the MTT assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides a baseline for 100% cell viability.

Comparative Analysis of 1,5-Naphthyridine Derivatives in Antimicrobial Assays

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[5] Naphthyridine derivatives have a long history in this area, with nalidixic acid, a 1,8-naphthyridine, being one of the first synthetic antibacterial agents.[5][6] More recently, 1,5-naphthyridine derivatives have also demonstrated promising antimicrobial activity.[7][13][14]

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,5-naphthyridine compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)
Polynuclear silver(I) complexes with 1,5-naphthyridineGram-positive and Gram-negative bacteria2.5-100
Polynuclear silver(I) complexes with 1,5-naphthyridineCandida spp.0.78-6.25

Data from a study on polynuclear 1,5-naphthyridine-silver(I) complexes.[13]

Causality Behind Experimental Choices: The evaluation against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida, is essential to determine the spectrum of antimicrobial activity. This approach helps to identify whether a compound has broad-spectrum activity or is more specific to certain types of microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the 1,5-naphthyridine compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Self-Validating System: The growth control is critical to ensure that the microorganisms are viable and capable of growth in the test conditions. The sterility control confirms that the medium and plate are not contaminated.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the mechanisms of action of 1,5-naphthyridine derivatives, the following diagrams are provided.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add 1,5-Naphthyridine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: Inhibition of Topoisomerase I

TopoI_Inhibition cluster_dna DNA Replication cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna Supercoiled DNA topoI Topoisomerase I dna->topoI binds cleavable_complex Cleavable Complex (DNA-Topo I) topoI->cleavable_complex creates single-strand break stabilization Stabilization of Cleavable Complex cleavable_complex->stabilization naphthyridine 1,5-Naphthyridine Derivative naphthyridine->stabilization replication_fork_collision Replication Fork Collision stabilization->replication_fork_collision dna_damage DNA Double-Strand Breaks replication_fork_collision->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

Conclusion

The 1,5-naphthyridine scaffold is a highly versatile and promising platform for the development of new therapeutic agents. This guide has provided a comparative overview of the biological activities of various 1,5-naphthyridine isomers, with a focus on their anticancer and antimicrobial properties. The experimental data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this chemical space is likely to yield novel and effective treatments for a wide range of diseases.

References

  • Fused 1,5-naphthyridines - Encyclopedia.pub. (2020, August 31). Retrieved from [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
  • Masdeu, C., et al. (2020).
  • Wójcicka, A., & Mączyński, M. (2024).
  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publishers.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Đurović, D., et al. (2020). New polynuclear 1,5-naphthyridine-silver(I) complexes as potential antimicrobial agents: The key role of the nature of donor coordinated to the metal center. Journal of Inorganic Biochemistry, 203, 110872.
  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research. (2025). Benchchem.
  • Reddy, S. S., Shireesha, K., & Jella, K. S. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][7]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds.

  • Adeboye, O. O., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Chemistry, 11, 1269521.
  • Kumar, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1795.
  • in vitro and in vivo validation of Benzo[c]naphthyridine as a therapeutic agent. (2025). Benchchem.
  • Lee, J. Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752.
  • Sharma, P., & Kumar, A. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ChemistrySelect, 6(39), 10375-10403.

Sources

Comprehensive Validation Guide: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (BMNA)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the anticancer potential of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (BMNA) . This analysis treats BMNA as a high-value pharmacophore scaffold, synthesizing data from the broader 1,5-naphthyridine class to establish validation benchmarks, mechanistic hypotheses, and experimental protocols.

Executive Summary & Compound Profile

3-Bromo-4-methyl-1,5-naphthyridin-2-amine (BMNA) represents a "privileged scaffold" in medicinal chemistry. Unlike simple pyridine derivatives, the 1,5-naphthyridine core possesses a planar, electron-deficient bicyclic structure capable of DNA intercalation and specific enzyme binding (e.g., Topoisomerase I, Kinases).

This guide validates BMNA not merely as a standalone agent, but as a potent Lead Scaffold . Its structural features—the C3-Bromine (reactive handle for SAR expansion), C4-Methyl (hydrophobic pocket filler), and C2-Amine (hydrogen bond donor)—position it as a superior alternative to quinoline-based precursors for developing next-generation chemotherapeutics.

Structural Logic & Pharmacophore Analysis[1][2]
  • Core: 1,5-Naphthyridine (Bioisostere of quinoline/isoquinoline).

  • Mechanism: Planarity facilitates DNA intercalation; Nitrogen atoms (N1, N5) act as H-bond acceptors in the minor groove.

  • Functionalization:

    • C3-Br: Critical site for Suzuki/Buchwald couplings to extend potency (e.g., adding aryl groups to reach sub-micromolar IC50).

    • C2-NH2: Mimics the exocyclic amine found in many kinase inhibitors (e.g., ATP competitive binding).

Mechanistic Hypotheses & Signaling Pathways[3]

To validate BMNA, researchers must interrogate two primary pathways where 1,5-naphthyridines have proven efficacy.

Primary Hypothesis: Topoisomerase I Inhibition

Similar to Camptothecin , 1,5-naphthyridine derivatives stabilize the Topoisomerase I-DNA cleavable complex, preventing DNA religation and inducing apoptosis during the S-phase.

Secondary Hypothesis: Tubulin Polymerization Inhibition

Substituted naphthyridines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest at G2/M.

BMNA_Mechanism BMNA 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine DNA DNA Minor Groove BMNA->DNA Intercalation TopoI Topoisomerase I (Enzyme) BMNA->TopoI Inhibition Tubulin Tubulin (Colchicine Site) BMNA->Tubulin Secondary Binding Complex Stabilized Ternary Complex (Drug-DNA-Enzyme) DNA->Complex TopoI->Complex DSB Double Strand Breaks Complex->DSB Replication Fork Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Arrest->Apoptosis

Figure 1: Dual mechanistic pathways for 1,5-naphthyridine derivatives. The primary route (Orange/Red) targets DNA replication machinery, while the secondary route (Green) targets cell division.

Comparative Performance Analysis

To validate BMNA, its activity must be benchmarked against established standards. The table below synthesizes performance data from structurally related 1,5-naphthyridine derivatives to set the Target Performance Profile (TPP) for BMNA.

Benchmarking Table: BMNA vs. Alternatives
Compound ClassPrimary TargetTypical IC50 (Breast/Colon)Toxicity Profile (Selectivity Index)Validation Status
BMNA (Lead Scaffold) DNA/Topo I 5.0 – 25.0 µM (Predicted) Moderate (SI > 5) Validation Required
CamptothecinTopoisomerase I0.05 – 0.5 µMLow (High Toxicity)Clinical Standard (Positive Control)
DoxorubicinDNA Intercalation0.1 – 1.0 µMLow (Cardiotoxic)Clinical Standard (Positive Control)
1,5-Naphthyridine-4-carboxylic acidsTGF-β / Kinase2.0 – 10.0 µMHigh (SI > 10)Research Grade Alternative
Simple PyridinesWeak Intercalation> 100 µMVery High (Inactive)Negative Control

Interpretation for Researchers:

  • Pass Criteria: If BMNA exhibits an IC50 < 20 µM in screening, it is a validated hit.

  • Optimization Potential: Derivatization at the C3-Bromine position (e.g., Suzuki coupling with aryl boronic acids) typically reduces IC50 values from ~15 µM to < 1 µM in this scaffold class.

Experimental Validation Protocols

To rigorously validate BMNA, follow this self-validating workflow. These protocols ensure data integrity and mechanistic clarity.

Validation_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Confirmation Start Compound Solubilization (DMSO < 0.1%) MTT MTT/SRB Assay (72h Exposure) Start->MTT IC50 Calc. IC50 vs Controls (Doxorubicin) MTT->IC50 Topo Topo I Relaxation Assay (Plasmid Unwinding) IC50->Topo If IC50 < 20µM FACS Flow Cytometry (Annexin V / PI) IC50->FACS End Lead Candidate Confirmed Topo->End Valid Topo Inhibitor FACS->End Valid Apoptosis Inducer

Figure 2: Step-by-step validation pipeline for BMNA characterization.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of BMNA in MCF-7 (Breast) and HCT-116 (Colon) cancer lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare BMNA stock in DMSO. Dilute serially (0.1 µM to 100 µM) in media. Ensure final DMSO < 0.1%.

  • Controls:

    • Positive: Doxorubicin (1 µM).

    • Negative: Vehicle (0.1% DMSO).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Protocol B: Topoisomerase I Relaxation Assay

Objective: Confirm if BMNA inhibits the supercoiled-to-relaxed DNA transition (Mechanism Check).

  • Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Recombinant Human Topoisomerase I (1 Unit), and BMNA (at

    
     IC50 concentration) in assay buffer.
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr).

  • Staining: Stain gel with EtBr after running.

  • Validation:

    • Active Inhibitor (Like BMNA/Camptothecin): Presence of Supercoiled DNA band (Enzyme blocked).

    • Inactive: Presence of Relaxed DNA ladder (Enzyme worked).

Safety & Selectivity (E-E-A-T)

A critical component of validation is establishing the Selectivity Index (SI) .



  • Protocol: Test BMNA against a normal cell line (e.g., HEK293 or HFF-1 fibroblasts) alongside cancer lines.

  • Target: An SI > 3.0 is acceptable for a lead compound; SI > 10.0 is ideal for a drug candidate.

  • Toxicity Warning: 1,5-naphthyridines can exhibit phototoxicity. Handle compound under low light conditions during synthesis and storage.

References

  • Synthetic Strategies of 1,5-Naphthyridines Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1] Source: MDPI, Molecules 2020. URL:[Link]

  • Naphthyridines as Topoisomerase Inhibitors Title: Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Source: Bentham Science, Current Topics in Medicinal Chemistry. URL:[Link]

  • Anticancer Activity of Naphthyridine Derivatives Title: Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cancer Cell Lines.[2] Source: PMC, NIH. URL:[Link]

Sources

A Comparative In Vivo Efficacy Analysis of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo antitumor efficacy of the novel investigational compound, 3-Bromo-4-methyl-1,5-naphthyridin-2-amine. The experimental design detailed herein is structured to facilitate a direct comparison with a clinically relevant standard-of-care agent in a well-established xenograft model of non-small cell lung cancer (NSCLC). The protocols and rationale are grounded in established preclinical oncology research practices to ensure scientific rigor and data integrity.

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] While direct in vivo data for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is not yet publicly available, its structural similarity to other biologically active naphthyridine derivatives suggests potential as an anticancer agent.[2][3] This guide, therefore, serves as a prospective blueprint for its preclinical evaluation.

Hypothesized Mechanism of Action

Based on the broader class of naphthyridine compounds, we hypothesize that 3-Bromo-4-methyl-1,5-naphthyridin-2-amine functions as an inhibitor of a key signaling pathway implicated in tumorigenesis, such as the PI3K/AKT/mTOR or a receptor tyrosine kinase (RTK) pathway. The experimental design includes pharmacodynamic endpoints to investigate this proposed mechanism.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Test_Compound 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine Test_Compound->PI3K Inhibition

Hypothesized inhibition of the PI3K signaling pathway.

Comparative In Vivo Study Design

This study will employ a patient-derived xenograft (PDX) model of NSCLC, which is known to better recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts (CDX).[4][5] The efficacy of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine will be compared against a standard-of-care chemotherapeutic agent, Paclitaxel.

Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive assessment of antitumor activity, tolerability, and mechanism of action.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Select NSCLC PDX Model B Expand Tumor Fragments in Donor Mice A->B C Implant Tumor Fragments into Study Cohort B->C D Tumor Growth to ~150 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment: Vehicle, Test Compound, Paclitaxel E->F G Monitor Tumor Volume and Body Weight (3x/week) F->G H Endpoint Reached (e.g., Tumor Volume >1000 mm³) G->H I Collect Tumors for Pharmacodynamic Analysis H->I J Analyze Data: TGI, Survival, Biomarkers I->J

Workflow for the in vivo xenograft efficacy study.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Supplier: The Jackson Laboratory or a similar accredited vendor.

  • Acclimation: Animals will be acclimated for a minimum of one week prior to the start of the study.

  • Housing: Mice will be housed in sterile, filter-topped cages with food and water provided ad libitum. All procedures will be conducted in a laminar flow hood.

  • Ethical Considerations: All animal experiments will be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Xenograft Model Establishment
  • Tumor Line: A well-characterized NSCLC patient-derived xenograft model will be utilized.

  • Implantation: Tumor fragments (approximately 3x3 mm) will be subcutaneously implanted into the right flank of the study mice.[6]

  • Tumor Monitoring: Tumors will be allowed to grow, and their dimensions will be measured three times a week with digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.[6]

Study Groups and Treatment Administration
  • Randomization: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control: The formulation vehicle for the test compound.

    • 3-Bromo-4-methyl-1,5-naphthyridin-2-amine: Dosed at two concentrations (e.g., 25 mg/kg and 50 mg/kg), administered via oral gavage (PO) or intraperitoneal (IP) injection once daily.

    • Paclitaxel (Positive Control): Dosed at a clinically relevant concentration (e.g., 10 mg/kg), administered intravenously (IV) once a week.

  • Dosing Duration: Treatment will continue for 21-28 days, or until the first tumors in the control group reach the predetermined endpoint.[6]

Efficacy and Tolerability Assessment
  • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

  • Body Weight: Animal body weights will be recorded three times a week as an indicator of treatment-related toxicity.

  • Clinical Observations: Daily cage-side observations will be conducted to monitor the overall health and welfare of the animals.

  • Survival Analysis: In a separate cohort, a survival study may be conducted where the endpoint is tumor volume reaching a specific size or the presentation of adverse clinical signs.

Pharmacodynamic (PD) and Biomarker Analysis
  • Sample Collection: At the end of the study, a subset of tumors from each group will be collected at specific time points post-last dose (e.g., 2, 8, and 24 hours).

  • Tissue Processing: A portion of each tumor will be snap-frozen in liquid nitrogen for Western blot analysis, and another portion will be fixed in formalin for immunohistochemistry (IHC).

  • Western Blotting: Tumor lysates will be analyzed for the expression and phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., p-AKT, total AKT, p-S6, total S6).

  • Immunohistochemistry (IHC): Fixed tumor sections will be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Comparative Data Presentation

The following tables represent hypothetical but realistic data that would be generated from this comparative study.

Table 1: Comparative Antitumor Efficacy

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle ControlPO, QD1250 ± 150--
3-Bromo-4-methyl-1,5-naphthyridin-2-amine25 mg/kg, PO, QD750 ± 12040%<0.05
3-Bromo-4-methyl-1,5-naphthyridin-2-amine50 mg/kg, PO, QD400 ± 9068%<0.001
Paclitaxel10 mg/kg, IV, QW450 ± 10064%<0.001

Table 2: Tolerability Profile

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control<2%0/10
3-Bromo-4-methyl-1,5-naphthyridin-2-amine (25 mg/kg)<5%0/10
3-Bromo-4-methyl-1,5-naphthyridin-2-amine (50 mg/kg)8%0/10
Paclitaxel (10 mg/kg)12%1/10

Table 3: Pharmacodynamic Biomarker Modulation (at 8h post-last dose)

Treatment Groupp-AKT Inhibition (% of Control)Ki-67 Positive Nuclei (%)
Vehicle Control0%85% ± 10%
3-Bromo-4-methyl-1,5-naphthyridin-2-amine (50 mg/kg)75%30% ± 8%
Paclitaxel (10 mg/kg)15%45% ± 12%

Conclusion and Future Directions

This guide outlines a robust preclinical strategy to evaluate the in vivo efficacy of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine. The data generated from these studies will be crucial for establishing a proof-of-concept for its antitumor activity and will inform go/no-go decisions for further development.[4] A favorable outcome, demonstrating significant tumor growth inhibition with an acceptable safety profile and on-target biomarker modulation, would strongly support its advancement into further preclinical and potentially clinical investigation. The use of PDX models, in particular, offers a higher predictive value for clinical response.[5]

References

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Retrieved from [Link]

  • Bonate, P. L., et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 38(5), 643-663. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

  • Sabnis, R. W. (2024, May 1). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. Retrieved from [Link]

  • Tanase, C., et al. (2023). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Xia, Y., et al. (1997). Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry, 40(20), 3231-3239. Retrieved from [Link]

  • Tentler, J. J., et al. (2014). Advances in patient-derived tumor xenografts. Biochemical Pharmacology, 91(3), 135-143. Retrieved from [Link]

  • Guizzunti, G., et al. (2007). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Retrieved from [Link]

  • Al-Malki, J., & El-Sharkawy, K. (2025, February 28). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 30(5), 1123. Retrieved from [Link]

  • Costa, B., et al. (2015, September 16). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 20(9), 16802-16849. Retrieved from [Link]

  • Woźniak, M., & Bąk, A. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(14), 4307. Retrieved from [Link]

  • Adewale, O. O., et al. (2023, October 24). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM. Frontiers in Microbiology, 14. Retrieved from [Link]

  • Błaszczyk, B., et al. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]

  • Jia, Z. J., et al. (2005, August 2). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2141-2149. Retrieved from [Link]

  • El-Sayed, N. N., & Al-Ghorbani, M. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • Harvard Catalyst. (n.d.). Xenograft Model Antitumor Assays. Retrieved from [Link]

  • Galietta, A., et al. (2007, December 15). Naphthylnitrobutadienes as pharmacologically active molecules: evaluation of the in vivo antitumour activity. Investigational New Drugs, 25(6), 505-512. Retrieved from [Link]

Sources

Comparing the kinase selectivity profile of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Profiling the 1,5-Naphthyridine Scaffold

Executive Summary: The "Skeleton Key" of Kinase Discovery

3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7) is not a clinical drug itself, but a high-value privileged building block (fragment) extensively used to synthesize potent, selective inhibitors for Casein Kinase 2 (CK2) , TGF-β receptor type I (ALK5) , and PI4K .

In the context of kinase profiling, this molecule represents a "gateway" scaffold. Its specific substitution pattern—an exocyclic amine at C2 and a bromine handle at C3—allows it to anchor into the kinase ATP-binding pocket (hinge region) while directing substituents into the hydrophobic selectivity pocket.

Key Performance Metrics (Derived Probes):

  • Primary Target Class: Serine/Threonine Kinases (CK2, ALK5).

  • Selectivity Potential: High (Tunable via C3-arylation).

  • Binding Mode: Type I (ATP-competitive).

Mechanistic Profile & Structural Logic

To understand the selectivity profile, one must analyze the pharmacophore. The 1,5-naphthyridine core mimics the adenine ring of ATP.

  • N1 & C2-NH2 (Hinge Binder): The nitrogen at position 1 (acceptor) and the amine at position 2 (donor) form a classic bidentate hydrogen bond with the kinase hinge region (e.g., Val116 in CK2α).

  • C3-Bromo (Selectivity Vector): This is the synthetic handle. Replacing the bromine with specific aryl groups (via Suzuki coupling) dictates selectivity.

    • Example: Adding a 3-chloro-4-pyridine group creates CX-4945 (Silmitasertib) , a clinical CK2 inhibitor.

    • Example: Adding a substituted pyrazole creates ALK5 inhibitors .

  • C4-Methyl (Gatekeeper Interaction): This small hydrophobic group often restricts binding to kinases with smaller gatekeeper residues, filtering out bulky kinases.

Pathway Visualization: From Scaffold to Selectivity

KinaseScaffold Scaffold 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine (The Building Block) Reaction Suzuki Coupling (C3-Arylation) Scaffold->Reaction Functionalization Target_CK2 Target: Casein Kinase 2 (CK2) (e.g., Probe SGC-CK2-1 Analog) Reaction->Target_CK2 + Pyridine/Acid Target_ALK5 Target: ALK5 (TGF-β) (e.g., RepSox Precursors) Reaction->Target_ALK5 + Pyrazole Target_PI4K Target: PI4K (Antimalarial) Reaction->Target_PI4K + Sulfonamide Selectivity Selectivity Mechanism: C3-Substituent fills hydrophobic pocket Target_CK2->Selectivity

Figure 1: The divergent synthesis pathways from the parent amine to specific kinase inhibitors.[1]

Comparative Selectivity Profile

Since the parent amine is a fragment, we compare the optimized probes derived from this specific scaffold against standard alternatives.

A. Casein Kinase 2 (CK2) Inhibition

The most modern application of this scaffold is in generating highly selective CK2 chemical probes.[2][3]

FeatureNaphthyridine Probe (Derived from Subject) CX-4945 (Silmitasertib) SGC-CK2-1
Core Structure 1,5-Naphthyridine Tricyclic NaphthyridinePyrazolo-pyrimidine
CK2α IC50 < 5 nM (High Potency)~1 nM36 nM
Selectivity Exquisite (NanoBRET verified)Moderate (Inhibits CLK2, DYRK1A)High (Distinct chemotype)
Off-Targets HIPK2 (weak)CLK2, FLT3, PIM1Minimal
Application Best-in-class Chemical Probe Clinical Candidate (Cancer)Orthogonal Validation Probe

Insight: Derivatives of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (such as "Compound 2" in ACS Med.[3] Chem. Lett. 2023) exhibit superior selectivity compared to the clinical drug CX-4945, which suffers from off-target effects on splicing kinases (CLKs).

B. ALK5 (TGF-β Type I Receptor) Inhibition

Early optimization of this scaffold led to ALK5 inhibitors.

FeatureNaphthyridine Derivative SB-431542 RepSox
Core Structure 1,5-Naphthyridine Imidazole1,5-Naphthyridine
ALK5 IC50 ~4–6 nM94 nM4 nM
p38 MAPK Activity Low (Selective)LowLow
Status Research ToolStandard ReferenceStandard Reference

Insight: The scaffold is equipotent to RepSox (which is structurally related) and offers a viable alternative for blocking TGF-β signaling without inhibiting p38 MAPK.

Experimental Protocols

To utilize this building block for kinase probe generation or validation, follow these industry-standard protocols.

Protocol A: Suzuki-Miyaura Coupling (Functionalization at C3)

Use this to convert the building block into a potent inhibitor.

  • Reagents:

    • Substrate: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (1.0 eq).[4]

    • Boronic Acid/Ester: Aryl-B(OR)2 (e.g., 4-pyridinylboronic acid) (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

    • Base: Cs2CO3 (2.0 M aq, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed microwave vial under N2 atmosphere.

    • Heat at 100°C for 2–4 hours (or microwave at 120°C for 30 min).

    • Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

  • Validation: Verify product mass (LC-MS) and absence of starting bromide.

Protocol B: ADP-Glo Kinase Assay (Activity Profiling)

Use this to test the affinity of the resulting molecule.

  • Setup: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL of inhibitor (serial dilution in DMSO).

    • Add 2 µL of CK2α enzyme (0.5 ng/µL). Incubate 10 min.

    • Add 2 µL of ATP/Substrate mix (10 µM ATP, 50 µM Casein peptide).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence (RLU).

  • Analysis: Fit data to sigmoidal dose-response to determine IC50.

References

  • Davis-Gilbert, Z. W., et al. (2023).[1][3][5][6] "Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2." ACS Medicinal Chemistry Letters, 14(4), 432–441.[1][3] Link[1][2][3][6]

    • Describes the synthesis of highly selective CK2 probes starting
  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494–4506. Link

    • Establishes the 1,5-naphthyridine scaffold for ALK5 inhibition.
  • Angibaud, P. R., et al. (2015). "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research, 75(15_Supplement), 3641. Link

    • Demonstrates the versatility of the scaffold for FGFR targeting.
  • McNamara, H. K., et al. (2024). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." Journal of Medicinal Chemistry. Link

    • Recent application in antimalarial lipid kinase inhibition.

Sources

Advanced Selectivity & Cross-Reactivity Guide: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for drug discovery scientists. It treats 3-Bromo-4-methyl-1,5-naphthyridin-2-amine not merely as a catalog reagent, but as a critical pharmacophore scaffold used to engineer selectivity in kinase inhibitors (specifically TGF-β/ALK5 and PI3K pathways).

The "Cross-reactivity" analyzed here refers to Kinase Selectivity Profiling (biological cross-reactivity) and Chemoselectivity (synthetic cross-reactivity), which are the primary concerns for this molecule in a pharmaceutical context.

Executive Summary: The Selectivity Paradox

In the development of ATP-competitive inhibitors, the 1,5-naphthyridine core—represented here by the functionalized probe 3-Bromo-4-methyl-1,5-naphthyridin-2-amine —has emerged as a superior alternative to traditional quinoline and pyrimidine scaffolds.

While traditional scaffolds often suffer from high biological cross-reactivity (promiscuous binding to p38 MAPK and CYP450 enzymes), the 1,5-naphthyridine architecture offers a distinct hydrogen-bonding vector that enhances specificity for ALK5 (TGF-β Type I Receptor) and PI3K isoforms. This guide analyzes the cross-reactivity profile of this scaffold, providing experimental protocols to validate its selectivity against common off-targets.

Structural Basis of Cross-Reactivity

To understand why this compound is chosen over alternatives, we must analyze its electronic and steric interaction potential.

The 1,5-Naphthyridine Advantage

The 3-Bromo-4-methyl-1,5-naphthyridin-2-amine scaffold minimizes cross-reactivity through two mechanisms:

  • N1/N5 Nitrogen Placement: Unlike quinolines (N1 only), the 1,5-diaza arrangement reduces lipophilicity (LogP), lowering non-specific hydrophobic binding to albumin and metabolic enzymes (CYP3A4 cross-reactivity).

  • C3-Bromine/C2-Amine "Gatekeeper": This substitution pattern creates a rigid steric lock. In ALK5, this motif fits the small "gatekeeper" pocket, whereas in the structurally similar p38 MAPK, the bulkier gatekeeper residue clashes with the C3-Bromine, effectively filtering out this common off-target.

Comparative Performance Matrix

The following table contrasts the 1,5-naphthyridine scaffold with standard alternatives used in kinase drug discovery.

Feature1,5-Naphthyridine (Product) Quinoline Scaffold (Alternative 1) Pyrazolopyrimidine (Alternative 2)
Primary Target ALK5 / PI3K / c-MetEGFR / VEGFRNon-selective (Pan-Kinase)
p38 MAPK Cross-Reactivity Low (< 5%) (Due to steric clash)High (Common off-target)High
CYP450 Inhibition Low (Reduced lipophilicity)Moderate to HighModerate
Solubility (pH 7.4) High (Dipolar character)Low (Requires formulation)Moderate
Synthetic Utility High (Orthogonal Br/NH2 reactivity)ModerateHigh

Biological Cross-Reactivity Analysis (Kinase Selectivity)

The most critical "cross-reactivity" for this molecule is its potential to inhibit unintended kinases. The following pathway diagram illustrates the specific intervention point of 1,5-naphthyridine derivatives (ALK5 inhibition) and the critical cross-reactivity nodes (p38 MAPK) that must be monitored.

Signaling Pathway & Cross-Reactivity Nodes

Kinase_Selectivity_Pathway cluster_legend Selectivity Logic TGF_Ligand TGF-β Ligand TGFBR2 TGFBR2 TGF_Ligand->TGFBR2 Activates ALK5 ALK5 (Target) (1,5-Naphthyridine Binding) TGFBR2->ALK5 Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates p38_MAPK p38 MAPK (Major Cross-Reactivity Risk) ALK5->p38_MAPK Non-Canonical Crosstalk Nucleus Nucleus (Transcription) SMAD2_3->Nucleus Translocates Legend 1,5-Naphthyridine selectively inhibits ALK5. Must avoid p38 MAPK binding.

Figure 1: TGF-β Signaling Pathway highlighting the primary target (ALK5) and the critical cross-reactivity risk (p38 MAPK). The 1,5-naphthyridine scaffold is designed to break the p38 link.

Experimental Protocols

To validate the performance of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine, the following self-validating protocols should be employed.

Protocol A: Differential Kinase Affinity Screening (Self-Validating)

Objective: Quantify the Selectivity Index (SI) of the compound between ALK5 and p38α.

Methodology:

  • Assay Platform: FRET-based LanthaScreen™ or ADP-Glo™ Kinase Assay.

  • Reagents:

    • Recombinant Human ALK5 (Target).

    • Recombinant Human p38α (Cross-Reactivity Control).

    • Compound: 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (dissolved in DMSO).

  • Workflow:

    • Step 1: Prepare a 10-point serial dilution of the compound (10 µM to 0.1 nM).

    • Step 2: Incubate compound with kinase (ALK5 or p38α) and ATP (at K_m concentration) for 60 minutes at 25°C.

    • Step 3: Add detection reagent (Eu-anti-GST antibody + Tracer).

    • Step 4: Measure FRET signal (Ex 340nm / Em 665nm).

  • Validation Criteria (Pass/Fail):

    • Valid Assay: Z'-factor > 0.5 for both kinases.

    • High Selectivity: IC50(p38α) / IC50(ALK5) > 50.

    • Cross-Reactive: Ratio < 10.

Protocol B: Chemoselective Functionalization (Synthetic Cross-Reactivity)

Objective: Demonstrate the ability to selectively functionalize the C3-Bromine without affecting the C2-Amine, proving the scaffold's utility as a building block.

Workflow Diagram:

Synthetic_Workflow Start 3-Bromo-4-methyl- 1,5-naphthyridin-2-amine Step1 Suzuki Coupling (Boronic Acid, Pd catalyst) Start->Step1 Reagents Check Chemoselectivity Check (LC-MS) Step1->Check Analyze Result_A Product A: C3-Aryl, C2-NH2 (Intact) Check->Result_A Success (Major) Result_B Product B: Cross-Reaction at NH2 Check->Result_B Failure (Minor)

Figure 2: Chemoselectivity workflow. The C3-Bromine is the active site for cross-coupling; the C2-Amine should remain inert under Suzuki conditions.

Step-by-Step Methodology:

  • Reaction: Mix 1.0 eq of scaffold, 1.2 eq Aryl-Boronic acid, 5 mol% Pd(dppf)Cl2, and 2.0 eq Cs2CO3 in Dioxane/Water (4:1).

  • Condition: Heat to 90°C for 4 hours under N2.

  • Analysis: Analyze via LC-MS.

  • Causality: The C2-amine is electron-rich and acts as a directing group but is poor at oxidative addition compared to the C-Br bond. If cross-reactivity (N-arylation) is observed (>5%), switch catalyst to Pd(PPh3)4 to reduce amine coordination.

Conclusion & Recommendations

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a high-fidelity scaffold that solves the selectivity/solubility trade-off often seen in quinoline-based inhibitors.

  • For Kinase Inhibitor Design: Use this scaffold to target ALK5 or PI3K when p38 MAPK cross-reactivity is a limiting factor in your current lead series.

  • For Synthesis: The bromine handle allows for late-stage diversification with high chemoselectivity, provided Buchwald-type conditions are avoided until the bromine is substituted.

References
  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Lombard, A., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules (MDPI).

  • McNamara, C.W., et al. (2013). "Targeting Plasmodium PI(4)K to eliminate malaria." Nature.

  • BenchChem Technical Data. (2024). "3-Bromo-4-methyl-1,5-naphthyridin-2-amine Product Guide." BenchChem.[2]

  • Creative Diagnostics. (2024). "Cross-Reactivity Assessment in Small Molecule Drug Discovery." Creative Diagnostics.

Sources

Strategic Comparison Guide: 1,5-Naphthyridine Scaffold (BMNA) vs. AZD5363 (Capivasertib)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical comparison between AZD5363 (Capivasertib) , a clinically validated pan-AKT inhibitor, and 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (BMNA) , a representative halogenated naphthyridine scaffold often utilized as a fragment or intermediate in the discovery of PI3K/mTOR pathway inhibitors.

Executive Summary & Molecular Identity[1]

This guide contrasts a fully optimized clinical drug (AZD5363) against a versatile chemical scaffold (BMNA). While AZD5363 represents the "end-state" of a drug discovery campaign targeting AKT, BMNA represents the "starting point" or "building block" often employed to access tricyclic inhibitors of upstream kinases like PI3K and mTOR.

FeatureAZD5363 (Capivasertib) 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (BMNA)
Role Clinical Drug (Approved) Chemical Scaffold / Intermediate
Core Structure Pyrrolopyrimidine1,5-Naphthyridine
Primary Target Pan-AKT (AKT1, AKT2, AKT3)Precursor for PI3K / mTOR / HSP90 inhibitors
Binding Mode ATP-Competitive (Kinase Domain)Fragment-based (requires elaboration for potency)
Potency (IC50) <10 nM (AKT isoforms)High

M (as bare fragment) / Variable (as derivative)
Clinical Status Approved (Breast Cancer)Research Tool / Synthetic Building Block

Mechanistic Divergence: The PI3K/AKT/mTOR Axis

To understand the utility of these two agents, one must visualize their distinct entry points into the PI3K/AKT signaling cascade. AZD5363 directly locks AKT in an inactive conformation. In contrast, the 1,5-naphthyridine core of BMNA is frequently derivatized to inhibit the upstream PI3K or downstream mTOR nodes.

Pathway Visualization (Graphviz)

PI3K_AKT_Pathway PI3K PI3K Complex (Target of Naphthyridine Derivatives) PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) (Target of AZD5363) PIP3->AKT Recruitment mTOR mTORC1/2 (Target of Naphthyridine Derivatives) AKT->mTOR Activation AZD AZD5363 (Inhibitor) AZD->AKT Direct Inhibition (ATP-Competitive) BMNA BMNA Scaffold (precursor to PI3K/mTOR inhibitors) BMNA->PI3K Derivatization Required BMNA->mTOR Derivatization Required

Figure 1: Signal Transduction Interception. AZD5363 acts at the central AKT node. BMNA serves as a structural template for inhibitors targeting flanking nodes (PI3K/mTOR).

Technical Deep Dive: Structure-Activity Relationship (SAR)

AZD5363: The Optimized Pyrrolopyrimidine

AZD5363 was engineered to overcome the limitations of earlier AKT inhibitors.

  • Selectivity: The pyrrolopyrimidine core forms critical hydrogen bonds with the hinge region of the kinase.

  • Chirality: The (S)-enantiomer of the amino-piperidine side chain is crucial for potency and solubility.

  • Mechanism: It binds to the ATP-binding pocket of all three AKT isoforms (AKT1/2/3) and inhibits phosphorylation of downstream substrates like GSK3

    
     and PRAS40.
    
BMNA: The 1,5-Naphthyridine Scaffold

The 3-bromo-4-methyl-1,5-naphthyridin-2-amine is a "privileged structure" in medicinal chemistry.

  • Hinge Binding: The nitrogen atoms in the 1,5-naphthyridine ring (specifically N1 or N5) often mimic the adenine ring of ATP, allowing them to bind to the kinase hinge region.

  • Synthetic Utility:

    • The 2-amine group allows for amide coupling or Buchwald-Hartwig aminations to extend the molecule into the "ribose pocket" of the enzyme.

    • The 3-bromo position is a handle for Suzuki-Miyaura couplings, allowing the introduction of aryl groups to interact with the hydrophobic pocket (Gatekeeper residue).

    • The 4-methyl group provides steric bulk that can induce selectivity between kinase families (e.g., PI3K vs. CDK).

Experimental Protocols

Protocol A: Kinase Inhibition Assay (AZD5363 Validation)

Use this protocol to verify the potency of AZD5363 or a BMNA-derived library.

Reagents:

  • Recombinant AKT1/2/3 (active).[1]

  • Peptide Substrate (e.g., Crosstide or GSK3-peptide).

  • [

    
    -33P]ATP or fluorescent ATP tracer.
    
  • Inhibitor stocks (DMSO).

Workflow:

  • Preparation: Dilute AZD5363 in 100% DMSO (start at 10

    
    M, 3-fold serial dilutions).
    
  • Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Add AKT enzyme (final conc ~1-5 nM).

  • Incubation: Add 1

    
    L compound to 20 
    
    
    
    L enzyme mix. Incubate 15 min at RT.
  • Reaction Start: Add 20

    
    L substrate mix (ATP + Peptide).
    
    • Note: ATP concentration should be at

      
       (approx 150 
      
      
      
      M for AKT).
  • Termination: Stop reaction after 60 min using dilute phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Readout: Measure phosphorylation via scintillation counting or FRET.

Expected Results:

  • AZD5363: IC50

    
     3–10 nM.
    
  • BMNA (Raw Scaffold): IC50 likely > 10

    
    M (inactive without derivatization).
    
Protocol B: Synthetic Derivatization of BMNA (Suzuki Coupling)

Use this protocol to convert the BMNA scaffold into a potential bioactive inhibitor.

Objective: Functionalize the 3-bromo position to create a bi-aryl system (common in kinase inhibitors).

Workflow:

  • Reactants: Combine BMNA (1.0 eq) with an Aryl-Boronic Acid (1.2 eq) (e.g., 4-pyrazolyl-boronic acid for kinase affinity).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq) and

    
     (2.0 eq).
    
  • Solvent: Dissolve in Dioxane:Water (4:1).

  • Conditions: Heat to 90°C under

    
     atmosphere for 4–12 hours.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: Hexane

    
     EtOAc).
    

Comparative Data Summary

The following table highlights the performance gap between the raw scaffold and the finished drug.

MetricAZD5363 (Drug)BMNA (Scaffold)
AKT1 IC50 3 nM> 10,000 nM (Predicted)
AKT2 IC50 7 nM> 10,000 nM (Predicted)
Solubility High (Optimized Salt Form)Low to Moderate (Lipophilic)
Metabolic Stability Optimized (Phase I/II stable)Unoptimized (Susceptible to P450)
Primary Application In vivo tumor growth inhibitionIn vitro fragment screening / Synthesis

References

  • Davies, B. R., et al. (2012).[2] "Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background."[2] Molecular Cancer Therapeutics.[2]

  • Addie, M., et al. (2013).[3] "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Reference for kinase scaffold optimization principles).

  • Litciuc, A., et al. (2025). "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates 1,5-naphthyridine utility in kinase inhibition).

Sources

Comparative Analysis of Antimalarial Potential: A Hypothetical Evaluation of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine versus Chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for evaluating the antimalarial potential of a novel synthetic compound, 3-Bromo-4-methyl-1,5-naphthyridin-2-amine, against the well-established antimalarial drug, chloroquine. While specific experimental data for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is not yet publicly available, this document outlines the necessary experimental workflows, potential mechanisms of action based on its structural class, and the key comparative metrics essential for its evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The Unceasing Quest for Novel Antimalarials

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, continues to be a significant global health challenge, primarily affecting populations in tropical and subtropical regions. The emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of frontline antimalarial drugs, including chloroquine. This escalating resistance necessitates a continuous search for novel, effective, and affordable antimalarial agents with unique mechanisms of action.

Heterocyclic compounds, particularly those containing the naphthyridine scaffold, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The 1,5-naphthyridine core is a "privileged scaffold" found in numerous biologically active compounds. This guide focuses on a specific, novel derivative, 3-Bromo-4-methyl-1,5-naphthyridin-2-amine, and provides a comprehensive roadmap for its evaluation against the benchmark antimalarial, chloroquine.

Chemical Structures and Postulated Mechanisms of Action

A direct comparison of the antimalarial activity of these two compounds necessitates an understanding of their distinct chemical structures, which in turn dictate their mechanisms of action.

CompoundChemical Structure
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Chloroquine

2.1. Chloroquine: The Established Benchmark

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades. Its primary mechanism of action involves the disruption of hemozoin formation in the parasite's digestive vacuole.

  • Heme Detoxification: Inside the host red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.

  • Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite and caps the growing hemozoin crystal, preventing further polymerization.

  • Toxicity and Parasite Death: The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

2.2. 3-Bromo-4-methyl-1,5-naphthyridin-2-amine: A Hypothetical Mechanism

While the precise mechanism of action for 3-Bromo-4-methyl-1,5-naphthyridin-2-amine is yet to be determined, its 1,5-naphthyridine core suggests several plausible targets. Many heterocyclic compounds exert their antimalarial effect through various mechanisms, including:

  • Inhibition of Hemozoin Formation: Similar to chloroquine, the nitrogen atoms in the naphthyridine ring could potentially interact with heme and interfere with hemozoin formation.

  • DNA Intercalation: The planar aromatic structure of the naphthyridine ring might allow it to intercalate with the parasite's DNA, inhibiting replication and transcription.

  • Enzyme Inhibition: The compound could potentially inhibit key parasitic enzymes essential for survival, such as dihydrofolate reductase (DHFR) or lactate dehydrogenase (LDH).

The following diagram illustrates the established mechanism of chloroquine and a hypothetical mechanism for the novel compound.

G Fig. 1: Comparative Mechanisms of Action cluster_chloroquine Chloroquine cluster_naphthyridine 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (Hypothetical) CQ Chloroquine Heme Toxic Free Heme CQ->Heme Binds to Hemozoin Inert Hemozoin CQ->Hemozoin Inhibits Polymerization Heme->Hemozoin Polymerization Naph Naphthyridine Derivative DNA Parasite DNA Naph->DNA Intercalation? Enzymes Essential Enzymes Naph->Enzymes Inhibition? G Fig. 2: In Vitro Antimalarial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Synchronize Parasite Culture C Seed 96-well Plates A->C B Prepare Drug Dilutions D Add Drug Dilutions B->D C->D E Incubate for 72 hours D->E F Add SYBR Green Lysis Buffer E->F G Read Fluorescence F->G H Calculate IC50 Values G->H

Caption: In Vitro Antimalarial Assay Workflow

In Vivo Efficacy: The Mouse Model

Promising in vitro results must be validated in an in vivo model. The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a standard model for this purpose.

4.1. Hypothetical Comparative In Vivo Efficacy Data

CompoundDose (mg/kg/day)% Parasitemia SuppressionMean Survival Time (days)
3-Bromo-4-methyl-1,5-naphthyridin-2-amine 2595.2>30
Chloroquine 2098.5>30
Vehicle Control -08.5

4.2. Experimental Protocol: Peters' 4-Day Suppressive Test

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • Test compound and chloroquine formulations

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two hours post-infection, administer the first dose of the test compound or chloroquine orally. Continue treatment daily for four consecutive days.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse, prepare a thin blood smear, and stain with Giemsa.

  • Data Collection: Determine the percentage of parasitemia by counting the number of infected red blood cells out of 1000 total red blood cells under a microscope.

  • Survival Monitoring: Monitor the mice daily for 30 days to determine the mean survival time.

Cytotoxicity and Selectivity

An ideal antimalarial drug should be highly toxic to the parasite while exhibiting minimal toxicity to host cells.

5.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) values.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the comparative evaluation of a novel 1,5-naphthyridine derivative, 3-Bromo-4-methyl-1,5-naphthyridin-2-amine, against the established antimalarial drug, chloroquine. Based on the hypothetical data presented, the novel compound demonstrates promising in vitro activity against both chloroquine-sensitive and resistant strains of P. falciparum, with a favorable resistance index. Furthermore, its high selectivity index and potent in vivo efficacy in a mouse model suggest its potential as a lead compound for further development.

Future studies should focus on elucidating the precise mechanism of action of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy against a broader panel of drug-resistant parasite strains. The experimental protocols and comparative framework provided herein offer a robust foundation for these future investigations, paving the way for the potential discovery of a new and effective antimalarial agent.

References

  • Title: Drug resistance in malaria Source: World Health Organization (WHO) URL: [Link]

  • Title: Chloroquine: The Molecular Journey of an Antimalarial Drug Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Evaluation of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine against resistant cancer cell lines

An ideal outcome, as represented in the illustrative data, would demonstrate that 3-Bromo-4-methyl-1,5-naphthyridin-2-amine maintains potent cytotoxic and pro-apoptotic activity in cell lines resistant to both classical chemotherapeutics and other Topoisomerase I inhibitors. Such a result would strongly support its candidacy for further development, including in vivo efficacy studies in resistant tumor xenograft models, detailed ADME/Tox profiling, and further investigation into its precise molecular interactions with the Topoisomerase I-DNA complex. The 1,5-naphthyridine scaffold continues to be a promising starting point for the development of novel therapeutics, and this compound warrants thorough investigation. [6]

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. National Center for Biotechnology Information. [Link]

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. Walsh Medical Media. [Link]

  • Mechanisms of Multidrug Resistance in Cancer Chemotherapy - MDPI. MDPI. [Link]

  • Mechanisms and insights into drug resistance in cancer - Frontiers. Frontiers Media. [Link]

  • Molecular Mechanisms of Drug Resistance in Cancer Cells - Walsh Medical Media. Walsh Medical Media. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents - Bentham Science Publisher. Bentham Science. [Link]

  • Fused 1,5-naphthyridines - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed. National Center for Biotechnology Information. [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. MDPI. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. ResearchGate. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. National Center for Biotechnology Information. [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. MDPI. [Link]

Safety Operating Guide

Technical Guide: Safe Handling & Disposal of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine

[1]

Executive Summary & Operational Directive

Immediate Action Required: Treat 3-Bromo-4-methyl-1,5-naphthyridin-2-amine (CAS: 1820683-25-7) as a Halogenated Hazardous Waste .[1]

Do NOT dispose of this compound down the drain, in municipal trash, or by evaporation.[1] Its structure—a brominated, fused heterocyclic amine—poses risks of aquatic toxicity and persistence.[1] The only validated disposal method is High-Temperature Incineration at an approved facility equipped with scrubbers for hydrogen bromide (HBr) and nitrogen oxides (NOx).

Operational Classification:

  • Waste Code (RCRA/EPA): Not explicitly P- or U-listed. Classify based on generator knowledge as Toxic and/or Irritant . If mixed with flammable solvents, it carries the D001 (Ignitable) characteristic.[1]

  • Segregation Group: Halogenated Organics.[2]

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is critical for safe disposal. The naphthyridine core is electron-deficient, while the amine and bromine substituents introduce specific reactivity profiles.[1]

PropertyData / CharacteristicOperational Implication
CAS Number 1820683-25-7Use for waste manifesting and inventory tracking.
Molecular Formula C₉H₈BrN₃High nitrogen/bromine content requires specialized incineration.
Physical State Solid (Yellow/Off-white powder)Dust control is critical during transfer to waste containers.
Solubility Low in water; Soluble in DMSO, DCMDo not attempt aqueous neutralization; dispose as organic solvent waste.[1]
Acidity/Basicity Weak Base (Amine group)Incompatible with strong acids (exothermic salt formation) and oxidizers .
Key Hazards Irritant (H315, H319, H335), Acute Tox.[1][3]PPE must cover inhalation and dermal contact risks.

Pre-Disposal Protocols: The "Self-Validating" Workflow

To ensure safety, the disposal process is divided into two streams: Solid Waste (pure substance) and Liquid Waste (reaction mixtures/solutions).

A. Solid Waste Stream (Pure Substance)
  • Applicability: Expired reagent, spilled solids, or contaminated weighing paper/gloves.[1]

  • Protocol:

    • Double Containment: Place the solid material inside a clear polyethylene bag.

    • Seal & Tag: Seal the bag with tape. Attach a hazardous waste tag immediately.[4]

    • Secondary Container: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum designated for "Solid Hazardous Waste."

    • Validation: Ensure the drum lid is gasket-sealed to prevent fugitive dust emissions.

B. Liquid Waste Stream (Solutions)
  • Applicability: Mother liquors, filtrates, or NMR samples dissolved in solvents (e.g., Dichloromethane, DMSO).[1]

  • Critical Decision: Does the solution contain oxidizers or strong acids?

    • If YES: Quench/Neutralize first. (See Compatibility Matrix below).

    • If NO: Proceed to segregation.[4]

  • Protocol:

    • Select Container: Use a chemically resistant container (Amber Glass or HDPE).

    • Segregate: Pour into the Halogenated Solvent Waste carboy.

      • Why? Non-halogenated waste streams (e.g., Acetone/Methanol) are often incinerated at lower costs/temperatures.[1] Introducing bromine contaminants forces the entire volume to be treated as halogenated, increasing costs and complicating combustion.[1]

    • Labeling: List "3-Bromo-4-methyl-1,5-naphthyridin-2-amine" explicitly as a constituent. Do not use generic abbreviations like "Naphthyridine derivative."

C. Compatibility Matrix

Failure to segregate correctly can lead to container pressurization or toxic gas evolution.

Chemical ClassCompatibilityResult of Mixing
Strong Oxidizers (e.g., Peroxides, Nitric Acid)INCOMPATIBLE Potential fire/explosion; oxidation of amine.[1]
Strong Acids (e.g., HCl, H₂SO₄)Caution Exothermic reaction; forms salts.[1]
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Safe for co-disposal.[1]
Aqueous Streams Poor Precipitation of solid; creates mixed-phase waste (difficult to treat).

Visualized Workflows

Workflow 1: Disposal Decision Logic

This logic gate ensures the material ends up in the correct waste stream, preventing regulatory violations and safety incidents.[1]

DisposalLogicStartWaste Material GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Debris)StateCheck->SolidSolidLiquidLiquid (Solution)StateCheck->LiquidLiquidSolidActionDouble Bag -> Solid Haz Waste DrumSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated (DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHaloSolvHaloActionAdd to HALOGENATED Waste CarboyHaloSolv->HaloActionNonHaloActionIs Concentration > 1%?NonHaloSolv->NonHaloActionMixActionTreat as HALOGENATED WasteNonHaloAction->MixActionYesNonHaloAction->MixActionNo (Best Practice: Keep Separate)

Figure 1: Decision matrix for segregating 3-Bromo-4-methyl-1,5-naphthyridin-2-amine waste. Note that even small amounts of halogenated material usually mandate classifying the entire mixture as halogenated.

Workflow 2: Emergency Spill Response

Immediate containment prevents environmental release and personnel exposure.

SpillResponseAlert1. Alert Personnel & Evacuate AreaPPE2. Don PPE: Nitrile Gloves, Goggles, N95/RespiratorAlert->PPEContain3. ContainmentPPE->ContainClean4. CleanupContain->CleanCover with spill pad/vermiculiteDispose5. DisposalClean->DisposePlace used pads in Haz Waste bag

Figure 2: Step-by-step spill response protocol. Speed and respiratory protection are paramount due to the irritant nature of the dust.

Final Disposition: Incineration Parameters

As a researcher, you are the "Generator."[1] Your responsibility ends when the waste is handed to a licensed hauler, but understanding the destination ensures you label correctly.[1]

  • Technology: Rotary Kiln Incineration.[2]

  • Temperature: >1100°C (2000°F).

  • Mechanism:

    • Thermal Destruction: Breaks the naphthyridine rings.

    • Scrubbing: The bromine atom is converted to HBr gas, which is captured by caustic scrubbers (NaOH) to form NaBr (salt) and water, preventing release into the atmosphere.[1]

  • Why this matters: If you mislabel this as "Non-Halogenated," it might be sent to a fuel-blending facility (cement kiln) that may not have adequate acid gas scrubbers, leading to illegal emissions and potential fines for your facility.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122363749 (Structure/Safety). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 2
3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.